2-Methyl-2H-indazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylindazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJRTXKMYMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553024 | |
| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52470-67-4 | |
| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
regioselective synthesis of 2-methyl-2H-indazoles
An In-Depth Technical Guide to the Regioselective Synthesis of 2-Methyl-2H-Indazoles
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the 2-Substituted Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] While the 1H-indazole tautomer is thermodynamically more stable and often easier to synthesize, its 2H-indazole counterpart frequently exhibits a more desirable pharmacological profile, including improved potency and metabolic stability.[2][3] Specifically, 2-methyl-2H-indazoles are key structural motifs in various biologically active compounds.
However, the synthesis of 2-alkyl-2H-indazoles, particularly 2-methyl-2H-indazoles, is fraught with a fundamental challenge: regioselectivity. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring means that direct alkylation reactions often yield a difficult-to-separate mixture of N1 and N2 isomers, with the thermodynamically favored N1 product frequently predominating.[4][5][6] This guide provides an in-depth analysis of modern, field-proven strategies designed to overcome this challenge, offering researchers a clear path to the efficient and .
Part 1: The Core Challenge — N1 vs. N2 Regioselectivity
The direct alkylation of an indazole with a methylating agent like methyl iodide under basic conditions (e.g., NaH in THF or K₂CO₃ in DMF) is the most classical approach.[4] However, it is notoriously unselective. The outcome is governed by a delicate balance of thermodynamics, kinetics, steric hindrance, and the nature of the solvent and counter-ion.[6][7]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][8] Consequently, under conditions that allow for equilibrium, the N1-alkylated product is often the major isomer formed.[6]
-
Kinetic Control: The N1 position is typically more sterically accessible, which can favor its alkylation under kinetically controlled conditions. However, the electron density and nucleophilicity of N1 versus N2 can be modulated by substituents on the indazole ring, leading to variable outcomes.[7][9]
The inherent difficulty in controlling these factors has driven the development of more sophisticated and reliable synthetic methodologies.
Diagram 1: The classical N-methylation challenge, often yielding a mixture of N1 and N2 regioisomers.
Part 2: Modern Strategies for Highly Regioselective N2-Methylation
To circumvent the pitfalls of classical direct alkylation, several robust methods have emerged that heavily favor N2-methylation. These strategies rely on specifically chosen reagents and catalysts that kinetically steer the reaction toward the desired isomer.
Acid-Promoted Alkylation with Methyl 2,2,2-Trichloroacetimidate
This method stands out for its high N2 selectivity, broad substrate scope, and operational simplicity.[3] The key is the use of a methylating agent, methyl 2,2,2-trichloroacetimidate, which is activated by a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[10][11]
Causality of Selectivity: The reaction proceeds via an O-protonated (or Lewis acid-coordinated) trichloroacetimidate intermediate. This creates a highly reactive electrophile. The indazole's N2 atom, being more nucleophilic in this acidic environment, preferentially attacks the methyl group. The bulky trichloroacetamide leaving group further disfavors attack at the more sterically hindered N1 position, especially in substituted indazoles. This combination of electronic and steric factors results in excellent N2 regioselectivity.[3][11]
Diagram 2: Simplified mechanism for acid-promoted N2-methylation using a trichloroacetimidate.
TfOH-Catalyzed N2-Alkylation with Diazo Compounds
A powerful, metal-free alternative involves the reaction of indazoles with diazo compounds in the presence of catalytic triflic acid (TfOH).[12] This protocol is notable for its exceptional N2 selectivity, often achieving N2/N1 ratios of up to 100/0, and its tolerance of a wide array of functional groups.[4][12]
Causality of Selectivity: In this mechanism, TfOH protonates the diazo compound to generate a highly reactive diazonium ion intermediate. This potent electrophile is then intercepted by the indazole. The preference for N2 attack is attributed to the electronic properties of the indazole nucleus under these acidic conditions, where the N2 atom acts as the more potent nucleophile, leading to the kinetically favored product.[12]
Transition-Metal-Catalyzed Approaches
While often employed for N-arylation, transition metal catalysis also offers routes to N-alkylated indazoles, including building the ring system in a pre-determined fashion.
-
Palladium-Catalyzed Cyclization: A Pd-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines can be used to construct the 2-aryl-2H*-indazole core.[10] A variation for 2-alkyl indazoles involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation.[10]
-
Copper-Catalyzed Multi-Component Synthesis: Efficient one-pot, three-component reactions using a copper catalyst, a 2-bromobenzaldehyde, a primary amine (like methylamine), and sodium azide can directly generate 2-substituted 2H-indazoles with high regioselectivity.[10] The catalyst is crucial for facilitating the C-N and N-N bond formations that construct the heterocyclic core.[10]
These methods are powerful because they build the ring with the substituent already attached to the correct nitrogen, entirely bypassing the N1/N2 selectivity issue of direct alkylation.
Part 3: Comparative Analysis of Key Methodologies
The choice of synthetic route depends on factors like substrate availability, functional group tolerance, and desired scale. The following table summarizes the key features of the discussed methods for synthesizing 2-methyl-2H-indazoles.
| Method | Key Reagents | Catalyst | N2:N1 Selectivity | Yields | Key Advantages & Causality |
| Classical Alkylation | CH₃I, CH₃OTs | NaH, K₂CO₃ | Poor to Moderate | Variable | Simple reagents but suffers from poor regioselectivity due to competing thermodynamic (N1) and kinetic pathways.[4][6] |
| Trichloroacetimidate | Me-C(NH)CCl₃ | TfOH or Cu(OTf)₂ | Excellent (>95:5) | Good to Excellent | Highly reliable and scalable. Selectivity is driven by the formation of a potent electrophile and steric hindrance at N1.[3][11] |
| Diazo Compound | TMS-CHN₂ | TfOH (catalytic) | Excellent (>98:2) | Good to Excellent | Metal-free and highly selective. The protonated diazo species is a powerful electrophile that favors kinetic attack at N2.[4][12] |
| Cu-Catalyzed MCR | 2-Br-benzaldehyde, MeNH₂, NaN₃ | Cu₂O-NP | Excellent | Good | Builds the ring directly, avoiding the regioselectivity issue. Excellent for structural diversity.[10] |
Part 4: Field-Proven Experimental Protocols
Adherence to a robust, validated protocol is critical for reproducibility and success.
Protocol 1: N2-Methylation using Methyl 2,2,2-Trichloroacetimidate
(Adapted from Clemens, J. et al., Synthesis, 2022)[3]
This protocol describes a general and highly selective procedure for the N2-methylation of a substituted 1H-indazole.
Diagram 3: General experimental workflow for acid-catalyzed N2-methylation.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the desired 1H-indazole (1.0 equiv., e.g., 1 mmol).
-
Solvent Addition: Dissolve the indazole in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv.) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv.) dropwise via syringe. A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-methyl-2H-indazole product.
This self-validating system includes monitoring and purification steps crucial for confirming the reaction's success and isolating the desired high-purity product.
Conclusion and Future Outlook
The has evolved from a significant synthetic hurdle to a manageable challenge addressed by several highly effective strategies. Acid-promoted methods using either trichloroacetimidates or diazo compounds offer the most direct, reliable, and high-yielding routes for the N2-methylation of existing indazole scaffolds.[3][12] For de novo synthesis, transition-metal-catalyzed multi-component reactions provide a powerful alternative that constructs the desired isomer from the ground up.[10]
Future research will likely focus on further expanding the substrate scope, developing even milder and more sustainable catalytic systems (e.g., photoredox catalysis), and applying these methods to the late-stage functionalization of complex molecules in drug discovery pipelines.[13] The robust protocols outlined herein provide researchers and drug development professionals with a validated toolkit to confidently access this vital chemical scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-2H-indazol-6-ol physical and chemical properties
An In-depth Technical Guide to 2-Methyl-2H-indazol-6-ol
Introduction: The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] Derivatives of indazole are pivotal as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1] A key intermediate in the synthesis of potent drugs like the antitumor agent Pazopanib is 2-Methyl-6-nitro-2H-indazole, highlighting the significance of the 2-methyl-2H-indazole core.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a functionalized derivative of this important scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data, predictive analysis, and practical insights into its handling and synthetic utility.
Molecular Structure and Core Identifiers
The structural integrity of a molecule dictates its physical behavior and chemical reactivity. This compound is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N2 position and a hydroxyl group at the C6 position.
Figure 1: Chemical structure of this compound.
The key identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 52470-67-4 | [4] |
| Molecular Formula | C₈H₈N₂O | Derived |
| Molecular Weight | 148.16 g/mol | Derived |
Physicochemical Properties
Understanding the physicochemical properties is fundamental to designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds.
| Property | Predicted Value / Observation | Rationale and Comparative Insights |
| Appearance | Off-white to brown crystalline solid. | Analogous compounds like 6-Amino-2-methyl-2H-indazole are reported as brown crystalline powders.[5] The phenolic hydroxyl group and the aromatic system are consistent with a crystalline solid state at room temperature. |
| Melting Point | 145 - 155 °C (Predicted) | The related 6-Amino-2-methyl-2H-indazole has a melting point of 148-150 °C.[6] The hydroxyl group can participate in hydrogen bonding, suggesting a similar or slightly higher melting point. |
| Boiling Point | > 350 °C (Predicted) | The analogous 6-amino derivative has a boiling point of ~355 °C at 760 mmHg.[6] Significant intermolecular hydrogen bonding from the -OH group will result in a high boiling point. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes. | The polar hydroxyl group and nitrogen atoms allow for solubility in polar organic solvents. The aromatic core limits solubility in water. |
| pKa | ~9-10 (Predicted) | The hydroxyl group is phenolic. The pKa of phenol is ~10. The electron-donating nature of the fused heterocyclic system may slightly increase the pKa relative to phenol, making it a weak acid. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecular structure, the following spectral characteristics are anticipated:
-
¹H NMR:
-
Aromatic Protons (3H): Signals expected in the δ 7.0-8.0 ppm range, showing coupling patterns characteristic of a tri-substituted benzene ring.
-
Indazole C3-H (1H): A singlet expected around δ 8.0-8.5 ppm.
-
N-Methyl Protons (3H): A sharp singlet expected around δ 4.0-4.2 ppm.
-
Hydroxyl Proton (1H): A broad singlet, exchangeable with D₂O, with a chemical shift dependent on concentration and solvent (typically δ 5.0-9.0 ppm).
-
-
¹³C NMR:
-
Aromatic & Heterocyclic Carbons: 8 distinct signals expected in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C6) would appear further downfield.
-
N-Methyl Carbon: A signal expected in the δ 35-40 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.
-
C=N and C=C Stretch: Sharp peaks in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: A strong signal in the 1200-1260 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 148.16, corresponding to the molecular formula C₈H₈N₂O.
-
Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is governed by three key features:
-
The Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation or O-acylation to form ethers and esters, respectively.
-
The Aromatic Benzene Ring: It is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The hydroxyl group is an activating, ortho-, para-director, while the fused indazole ring's electronics will also influence regioselectivity.
-
The Indazole Nucleus: The nitrogen atoms have lone pairs, but the N2 position is already substituted. The C3 position of the 2H-indazole system can undergo specific reactions like alkoxycarbonylation under metal-free, radical conditions.
Synthetic Workflow
A robust and regioselective synthesis is critical for obtaining this compound. Direct alkylation of 6-hydroxy-1H-indazole often yields a mixture of N1 and N2 isomers. A more controlled approach involves installing the functional groups on a pre-methylated scaffold. The following workflow outlines a plausible and efficient synthetic route starting from commercially available 6-nitro-1H-indazole.
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
-
Causality: This step establishes the required N2-methylation pattern. Using a methylating agent like dimethyl sulfate on the 6-nitro-1H-indazole precursor is a known method.[2][3] The nitro group is a robust placeholder that can be converted to the desired hydroxyl group in a later step.
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a base such as potassium carbonate (1.5 eq).
-
Cool the mixture in an ice bath and add dimethyl sulfate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine
-
Causality: The nitro group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. This is a standard transformation that sets up the subsequent diazotization reaction.[5]
-
Dissolve 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-methyl-2H-indazol-6-amine.[5]
Step 3: Synthesis of this compound
-
Causality: The Sandmeyer reaction provides a classic and reliable method for converting an aromatic primary amine to a hydroxyl group via a diazonium salt intermediate.
-
Suspend 2-methyl-2H-indazol-6-amine (1.0 eq) in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, bring a volume of water to a boil.
-
Slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the final product, this compound.
Safety and Handling
Key Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and amines.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
| Hazard | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9] |
digraph "Lab_Safety_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];A [label="Task Assessment:\nReview SDS of Analogs", fillcolor="#FBBC05"]; B [label="Select & Don PPE:\nGoggles, Gloves, Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Prepare Workspace:\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Weigh & Handle Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Perform Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Waste Disposal:\nSegregated Chemical Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Decontaminate:\nClean Workspace & Remove PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Wash Hands", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G -> H;
}
Figure 3: Standard laboratory safety workflow for handling indazole-based compounds.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 52470-67-4 [chemicalbook.com]
- 5. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.dk [fishersci.dk]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
A Technical Guide to the Spectroscopic Profile of 2-Methyl-2H-indazol-6-ol
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As a privileged scaffold, its derivatives have been successfully developed into therapeutics for a range of diseases, including cancer and central nervous system disorders. The constitutional isomers, 1H- and 2H-indazoles, often exhibit distinct pharmacological profiles, making regioselective synthesis and unambiguous structural characterization paramount in drug development campaigns.
Molecular Structure and Physicochemical Properties
Molecular Formula: C₈H₈N₂O
Molecular Weight: 148.16 g/mol
IUPAC Name: 2-Methyl-2H-indazol-6-ol
The structure of this compound, depicted below, features a bicyclic indazole core with a methyl group at the N2 position and a hydroxyl group at the C6 position. This substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, with assignments based on established chemical shift trends for indazoles and related heterocyclic systems.[2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing character of the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 | s | - |
| H-7 | ~7.5 | d | 8.5 |
| H-4 | ~6.8 | d | 8.5 |
| H-5 | ~6.7 | dd | 8.5, 2.0 |
| OH | 5.0 - 9.0 | br s | - |
| N-CH₃ | ~4.0 | s | - |
Rationale for Assignments:
-
Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-7) will appear in the aromatic region (6.5-8.0 ppm). H-7 is expected to be the most downfield of these due to its proximity to the electron-withdrawing pyrazole nitrogen. H-4 and H-5 will be shifted upfield due to the electron-donating effect of the hydroxyl group at C-6. The proton at the 3-position (H-3) of the pyrazole ring is typically a singlet and appears downfield.
-
N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom are expected to resonate as a sharp singlet around 4.0 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it is expected to appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted indazoles.[2][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~155 |
| C-7a | ~148 |
| C-3a | ~140 |
| C-3 | ~125 |
| C-5 | ~115 |
| C-7 | ~110 |
| C-4 | ~105 |
| N-CH₃ | ~45 |
Rationale for Assignments:
-
Aromatic Carbons: The carbon atom bearing the hydroxyl group (C-6) is expected to be the most deshielded aromatic carbon, appearing around 155 ppm. The bridgehead carbons (C-3a and C-7a) will also be downfield. The remaining aromatic carbons will appear in the range of 105-125 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift of approximately 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-N bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, broad |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch (N-CH₃) | Medium |
| 1620-1450 | Aromatic C=C and C=N stretching | Medium to strong |
| 1300-1200 | C-O stretch (phenol) | Strong |
| 1200-1000 | C-N stretch | Medium |
Interpretation of Key Bands:
-
O-H Stretching: A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[6]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group will appear just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: Multiple bands in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the bicyclic aromatic system.
-
C-O Stretching: A strong band in the 1300-1200 cm⁻¹ range is indicative of the C-O stretching of the phenolic group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular ion) |
| 133 | [M - CH₃]⁺ |
| 119 | [M - N₂H]⁺ |
| 105 | [M - CH₃ - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted Fragmentation Pathway:
The molecular ion ([M]⁺) at m/z 148 is expected to be prominent. Key fragmentation pathways would likely involve the loss of the N-methyl group to give a fragment at m/z 133. Subsequent fragmentation could involve the loss of a neutral molecule of diazomethane (CH₂N₂) or cleavage of the pyrazole ring. The fragmentation of the indazole core can lead to a variety of characteristic ions.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on established methodologies for the synthesis and analysis of related indazole derivatives.[1][7][8]
Synthesis of this compound
A plausible synthetic route to this compound involves the methylation of a suitable 6-substituted indazole precursor, followed by conversion of the substituent to a hydroxyl group. A common strategy would be to start from 6-nitro-1H-indazole.
Caption: A plausible synthetic workflow for this compound.
Step 1: Methylation of 6-Nitro-1H-indazole
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue will be a mixture of 1-methyl and 2-methyl isomers, which can be separated by column chromatography on silica gel.
Step 2: Reduction of 2-Methyl-6-nitro-2H-indazole
-
Dissolve the isolated 2-methyl-6-nitro-2H-indazole in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the nitro group is fully reduced.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield 2-methyl-2H-indazol-6-amine.
Step 3 & 4: Diazotization and Hydrolysis to this compound
-
Dissolve 2-methyl-2H-indazol-6-amine in aqueous sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton and carbon assignments.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Assign the characteristic absorption bands.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
For EI, a direct insertion probe can be used.
-
For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Analyze the molecular ion peak and the fragmentation pattern.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and established spectroscopic principles, offer a solid foundation for the identification and structural confirmation of this molecule. The outlined synthetic and analytical protocols provide a practical framework for researchers engaged in the synthesis and application of novel indazole derivatives. As with any predictive data, experimental verification is the ultimate standard for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-2H-indazol-6-ol
Introduction
2-Methyl-2H-indazol-6-ol is a heterocyclic compound belonging to the indazole family, a class of molecules that are of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a key component in a variety of pharmacologically active agents. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic features anticipated for this compound. It is important to note that while this guide is built upon established principles of NMR spectroscopy and extensive data from structurally related analogs, specific, publicly available, and experimentally validated spectra for this compound are not readily found in the surveyed literature. Therefore, this document serves as an expert-level predictive guide, outlining the expected spectral characteristics and providing the scientific rationale behind these predictions. We will delve into the expected chemical shifts, coupling constants, and the application of two-dimensional NMR techniques for unequivocal structural confirmation. For researchers and scientists, this guide not only predicts the spectral fingerprint of the target molecule but also provides a robust framework for the experimental design and interpretation of NMR data for novel indazole derivatives.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are essential for the interpretation of NMR spectra. The structure of this compound is depicted below, with the standard numbering for the indazole ring system.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The predicted chemical shifts are based on data from analogous compounds, including 2-phenyl-2H-indazole[1] and various substituted indazoles.[2][3][4] The solvent used for analysis will significantly impact the chemical shift of the hydroxyl proton; for this prediction, we assume a standard deuterated solvent like DMSO-d₆, which is capable of hydrogen bonding.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.2 | Singlet (s) | - | This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. In 2-substituted indazoles, this proton typically appears as a singlet. |
| H7 | ~7.5 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupled to H5, this proton is adjacent to the fused benzene ring and the pyrazole nitrogen. |
| H4 | ~7.0 | Doublet of doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 1.5 - 2.0 | Ortho-coupled to H5 and meta-coupled to H7. The hydroxyl group at C6 will have a moderate electronic effect. |
| H5 | ~6.8 | Doublet (d) | J ≈ 1.5 - 2.0 | Meta-coupled to H7. This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. |
| OH | ~9.5 | Broad Singlet (br s) | - | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet due to hydrogen bonding. |
| N-CH₃ | ~4.1 | Singlet (s) | - | The methyl group attached to the nitrogen atom is in a distinct chemical environment and will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The predicted chemical shifts for this compound are based on data from various indazole derivatives.[1][2][3][4][5] The electron-donating hydroxyl group at C6 is expected to cause an upfield shift for the ortho (C5, C7) and para (C3a) carbons, and a downfield shift for the ipso-carbon (C6).
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~122 | This carbon is part of the pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atoms. |
| C3a | ~121 | A bridgehead carbon, its shift is influenced by both the pyrazole and benzene rings, and the para-hydroxyl group. |
| C4 | ~123 | Aromatic carbon whose chemical shift is influenced by the adjacent carbons and the overall electronic nature of the ring system. |
| C5 | ~110 | This carbon is ortho to the electron-donating hydroxyl group, resulting in a significant upfield shift. |
| C6 | ~155 | The ipso-carbon attached to the hydroxyl group is expected to be significantly deshielded and shifted downfield. |
| C7 | ~115 | This carbon is also ortho to the hydroxyl group, leading to an upfield shift. |
| C7a | ~149 | A bridgehead carbon, its shift is influenced by the pyrazole nitrogen and the fused benzene ring. |
| N-CH₃ | ~35 | The methyl carbon attached to the nitrogen atom will have a characteristic chemical shift in this range. |
Advanced NMR Techniques for Structural Confirmation
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all signals and the confirmation of the proposed structure. For a molecule like this compound, the following experiments would be crucial.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H4 and H5, and between H4 and H7, confirming their positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C3, C4, C5, C7, and the N-methyl group based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. For differentiating between N1 and N2 methylation, HMBC is particularly powerful. A crucial correlation would be observed between the N-methyl protons and the C3 and C7a carbons, which is characteristic of N2-alkylation.[6]
Caption: Key predicted HMBC correlations for confirming N2-methylation.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a robust workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is critical to avoid signals from impurities.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial. DMSO-d₆ is often a good choice for phenolic compounds as it helps in observing the hydroxyl proton.
-
If quantitative analysis is not the primary goal, an internal standard like tetramethylsilane (TMS) may not be necessary as the solvent signal can be used for referencing.[4]
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Perform shimming to optimize the magnetic field homogeneity and obtain sharp signals.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. The parameters for these experiments should be optimized for the expected coupling constants.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm, and for ¹³C NMR, it is at δ 39.52 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Measure the coupling constants (J-values) from the ¹H spectrum.
-
Assign all proton and carbon signals by systematically analyzing the ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Compare the final, assigned experimental data with the predicted values to confirm the structure of this compound.
-
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging data from analogous structures and established NMR principles, we have outlined the expected chemical shifts and coupling constants for this molecule. The guide emphasizes the critical role of 2D NMR techniques, particularly HMBC, in providing unequivocal structural confirmation, especially for determining the position of N-methylation. The detailed experimental protocol offers a self-validating system for researchers to acquire high-quality data. While awaiting the public availability of experimentally derived spectra for this compound, this guide serves as an authoritative resource for scientists and drug development professionals working with this and related indazole compounds, enabling them to confidently approach their synthesis and characterization.
References
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the Indazole Ring System
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is rarely found in nature but has been extensively explored in synthetic compounds, demonstrating a remarkable breadth of biological activities.[1][3] Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[4][5] This guide provides a comprehensive overview of the diverse biological activities of indazole derivatives, detailing their mechanisms of action, key experimental evaluation protocols, and a comparative analysis of their potency, to empower researchers in the rational design of novel therapeutics.
The therapeutic landscape has been significantly shaped by indazole-containing drugs. Marketed pharmaceuticals such as the anti-cancer agents Pazopanib, Axitinib, and Niraparib underscore the clinical success of this scaffold.[6][7] Furthermore, numerous indazole derivatives are currently in various stages of clinical trials, highlighting the ongoing and future potential of this remarkable heterocyclic system in addressing a multitude of diseases.[3][5]
I. Anticancer Activity: Targeting the Engines of Malignancy
The most profound impact of indazole derivatives has been in the field of oncology.[8][9] Their ability to function as potent inhibitors of various protein kinases, which are often dysregulated in cancer, forms the cornerstone of their antitumor activity.[6][10]
A. Mechanism of Action: Kinase Inhibition
Protein kinases play a pivotal role in cell signaling pathways that control cell proliferation, survival, and migration.[6] Indazole derivatives have been successfully designed to target several key kinases implicated in cancer:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, indazole compounds like Pazopanib and Axitinib disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[7][11] This effectively "starves" the tumor, impeding its growth and metastasis.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers.[6] Indazole derivatives have been developed as potent FGFR inhibitors, demonstrating efficacy in preclinical models.[8][12]
-
Aurora Kinases: These are essential for cell division, and their overexpression is common in many tumors. Indazole-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis.[8][13]
-
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[1][8]
Beyond kinase inhibition, some indazole derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.[14][15]
B. Experimental Protocols for Evaluating Anticancer Activity
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the indazole derivative in DMSO and then further dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound, the target kinase (e.g., VEGFR-2), and a biotinylated peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Reading: After a 60-minute incubation in the dark, read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Analysis: Calculate the HTRF ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]
Caption: Workflow for an in vitro kinase inhibition assay.
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[7]
This model evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the indazole derivative (e.g., orally) at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI).[9][15][16]
C. Quantitative Data Summary: Anticancer Activity
| Compound/Drug | Target(s) | Cell Line | IC50 | Reference |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | HUVEC | 0.03 µM | [7] |
| Axitinib | VEGFRs | HUVEC | 0.3 µM | [8] |
| Niraparib | PARP | - | - | [1][7] |
| Compound 2f | Unknown | 4T1 (Breast) | 0.23 µM | [14][15] |
| Compound 2f | Unknown | HepG2 (Liver) | 0.80 µM | [14][15] |
| Compound 89 | Bcr-Abl (WT) | K562 (Leukemia) | 0.014 µM | [1] |
| Compound 89 | Bcr-Abl (T315I) | K562 (Leukemia) | 0.45 µM | [1] |
| Entrectinib | ALK | - | 12 nM | [1] |
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Indazole derivatives have demonstrated significant anti-inflammatory properties, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.[4][17][18]
A. Mechanism of Action
The anti-inflammatory effects of indazoles are attributed to their ability to modulate key inflammatory mediators:
-
Cyclooxygenase (COX) Inhibition: Similar to NSAIDs, some indazole derivatives inhibit COX enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[17][18]
-
Cytokine Inhibition: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17][18]
-
Free Radical Scavenging: Indazole derivatives can also exert antioxidant effects by scavenging reactive oxygen species (ROS), which contribute to inflammatory processes.[17]
Caption: Anti-inflammatory mechanism of indazole derivatives.
B. Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Divide rats into control and treatment groups.
-
Compound Administration: Administer the indazole derivative or a standard drug (e.g., diclofenac) intraperitoneally or orally.
-
Induction of Edema: After 30 minutes, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[3][17][19]
C. Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time (hours) | Reference |
| Indazole | 100 | 61.03 | 5 | [17] |
| 5-Aminoindazole | 100 | 83.09 | 5 | [17] |
| 6-Nitroindazole | 100 | - | - | [17] |
| Diclofenac (Standard) | 10 | 84.50 | 5 | [17] |
| Compound | In Vitro Target | IC50 | Reference |
| 5-Aminoindazole | COX-2 | 12.32 µM | [17] |
| 6-Nitroindazole | IL-1β | 100.75 µM | [17] |
| Dexamethasone (Standard) | IL-1β | 102.23 µM | [17] |
III. Antimicrobial Activity: Combating Pathogenic Microbes
Indazole derivatives have also demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[20][21]
A. Mechanism of Action
The precise mechanisms of antimicrobial action are still under investigation, but some studies suggest that indazole derivatives may interfere with essential microbial processes. For instance, certain 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, an enzyme crucial for bacterial DNA replication.[11]
B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the indazole derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include positive (microorganism with standard antibiotic), negative (microorganism without compound), and sterility (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][2][14]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
C. Quantitative Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 | Giardia intestinalis | - | [11][21] |
| Compound 18 | Candida albicans | - | [11][21] |
| Compound 23 | Candida albicans | - | [11][21] |
| Compound 66 | Bacillus subtilis | Zone of inhibition: 22 mm | [3] |
| Compound 66 | Escherichia coli | Zone of inhibition: 46 mm | [3] |
IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[3][19][22]
A. Mechanism of Action
The neuroprotective effects of indazoles are linked to their ability to inhibit key enzymes and signaling pathways involved in neuronal cell death:
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: GSK-3 is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Indazole-based GSK-3 inhibitors can prevent this pathological process.[22][23]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine. Some indazole derivatives have shown potent MAO inhibitory activity.[19][22]
-
Inhibition of Tau Phosphorylation: By inhibiting upstream kinases like GSK-3β, certain indazole derivatives can reduce the hyperphosphorylation of tau, thereby protecting dopaminergic neurons.[23]
B. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This in vitro assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.
Protocol:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the indazole derivative.
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxin like MPP+ (a mitochondrial complex I inhibitor).
-
Incubation: Incubate the cells for a specified period.
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Determine the protective effect of the indazole derivative against the neurotoxin.[20]
V. Conclusion and Future Perspectives
The indazole scaffold has unequivocally established its importance in medicinal chemistry, leading to the development of life-saving drugs and a plethora of promising clinical candidates. The versatility of this heterocyclic system allows for the fine-tuning of its biological activity through structural modifications, enabling the targeting of a wide array of diseases. Future research will likely focus on the development of more selective and potent indazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel biological targets for indazole-based compounds will continue to expand their therapeutic potential, offering new avenues for the treatment of cancer, inflammation, infectious diseases, and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. soc.chim.it [soc.chim.it]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
The Emerging Potential of 2-Methyl-2H-indazol-6-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Axitinib, Pazopanib), inflammation (e.g., Benzydamine), and antiemesis (e.g., Granisetron).[1][3] The versatility of the indazole core stems from its ability to exist in different tautomeric forms, primarily the 1H and 2H isomers, which influences its physicochemical and biological properties.[2] The 2H-indazole isomer, in particular, has garnered significant interest for its role in potent and selective kinase inhibitors.[4]
This technical guide focuses on a specific, yet underexplored, derivative: 2-Methyl-2H-indazol-6-ol . While direct literature on this compound is sparse, its structural features—a 2-methyl substituted indazole core with a hydroxyl group at the 6-position—suggest significant potential for targeted drug design. The 2-methyl group can influence the orientation of the molecule within a binding pocket, while the 6-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, or as a site for further chemical modification.
This document will provide a comprehensive overview of the rationale for investigating this compound, a proposed synthetic pathway, and a roadmap for its biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the ever-expanding landscape of medicinal chemistry.
Proposed Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be logically approached from commercially available 6-nitro-1H-indazole. The proposed synthetic route involves three key steps: N-methylation, reduction of the nitro group, and a Sandmeyer-type reaction to introduce the hydroxyl group.
Synthetic Pathway Overview
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methyl-2H-indazol-6-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-2H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, reactivity, and potential applications, offering insights for its use in research and drug discovery.
Core Properties of this compound
This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The presence of the methyl group at the N2 position and a hydroxyl group at the 6-position of the indazole core imparts specific chemical characteristics to the molecule.
| Property | Value | Source |
| CAS Number | 52470-67-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |
Synthesis of this compound: A Multi-Step Approach
A plausible and efficient synthetic route to this compound commences with the commercially available 6-nitro-1H-indazole. The synthesis involves three key transformations: regioselective N-methylation, reduction of the nitro group, and finally, the introduction of the hydroxyl group via a Sandmeyer-type reaction.
Caption: Synthetic pathway to this compound.
Step 1: Regioselective N-Methylation of 6-Nitro-1H-indazole
The initial step focuses on the methylation of 6-nitro-1H-indazole. It is crucial to control the regioselectivity of this reaction to favor the formation of the N2-methylated isomer over the N1-methylated counterpart.
Protocol:
-
Dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the solution to deprotonate the indazole nitrogen.
-
Introduce the methylating agent, dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-nitro-2H-indazole.
Causality: The choice of solvent and base can influence the N1/N2 selectivity. While a mixture of isomers is often obtained, chromatographic separation allows for the isolation of the desired 2-methyl-6-nitro-2H-indazole.
Step 2: Reduction of 2-Methyl-6-nitro-2H-indazole to 6-Amino-2-methyl-2H-indazole
The nitro group of 2-methyl-6-nitro-2H-indazole is then reduced to an amino group, yielding the key intermediate, 6-amino-2-methyl-2H-indazole.
Protocol:
-
Dissolve 2-methyl-6-nitro-2H-indazole in a solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-2-methyl-2H-indazole, which can often be used in the next step without further purification.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups, typically providing high yields of the corresponding amines with minimal side products.
Step 3: Diazotization and Hydrolysis to this compound
The final step involves the conversion of the amino group of 6-amino-2-methyl-2H-indazole into a hydroxyl group. This is achieved through the formation of a diazonium salt, followed by its hydrolysis.
Protocol:
-
Dissolve 6-amino-2-methyl-2H-indazole in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to facilitate the hydrolysis of the diazonium salt to the desired phenol.
-
Neutralize the reaction mixture with a base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Causality: The Sandmeyer reaction and related diazotization-substitution reactions are powerful tools for the introduction of various functional groups onto an aromatic ring via an amino precursor.[1][2][3] The formation of the highly reactive diazonium intermediate allows for its subsequent displacement by water to form the hydroxyl group.[4]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the hydroxyl proton.
-
Aromatic Protons: The protons on the benzene ring will appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns will depend on the coupling constants between adjacent protons.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the region of δ 3.5-4.5 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton will be present, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule.
-
Aromatic Carbons: The carbons of the bicyclic ring system will resonate in the downfield region (typically δ 100-160 ppm). The carbon bearing the hydroxyl group will be shifted further downfield.
-
N-Methyl Carbon: The carbon of the N-methyl group will appear as a single peak in the upfield region of the spectrum.
Reactivity and Potential for Derivatization
The this compound scaffold presents two primary sites for further chemical modification: the hydroxyl group and the indazole ring itself.
Caption: Potential derivatization pathways for this compound.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities.
-
Etherification: The hydroxyl group can be readily converted to an ether via reactions such as the Williamson ether synthesis. Deprotonation with a suitable base followed by reaction with an alkyl halide would yield the corresponding ether derivative.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will lead to the formation of ester derivatives.
These modifications are crucial in drug development for modulating properties such as solubility, lipophilicity, and metabolic stability.
Reactions of the Indazole Ring
The indazole ring can undergo electrophilic aromatic substitution reactions, although the activating/deactivating and directing effects of the existing substituents (the fused pyrazole ring, the methyl group, and the hydroxyl group) will influence the position of substitution.
Applications in Drug Discovery and Development
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with numerous examples of indazole-containing drugs reaching the market.[5] These compounds have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize both the hydroxyl group and the indazole ring allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, the core structure of this compound can be found within more complex patented structures, indicating its utility as a synthetic intermediate in the pursuit of novel therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, coupled with the potential for diverse functionalization, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-2H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery
2-Methyl-2H-indazol-6-ol is a heterocyclic organic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The journey of a potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, dosage form development, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering both theoretical grounding and practical, step-by-step protocols for researchers. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of pharmaceutical sciences and knowledge of related indazole derivatives to provide a robust investigational roadmap.
Part 1: Understanding the Physicochemical Landscape of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.
Predicted Physicochemical Properties
While experimental data for the target molecule is sparse, we can infer certain properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₈N₂O | Based on chemical structure |
| Molecular Weight | 148.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Based on related indazole compounds[3][4] |
| pKa | The phenolic hydroxyl group is expected to be acidic, while the indazole nitrogen atoms are weakly basic. | General chemical principles |
| LogP | The molecule possesses both hydrophobic (indazole ring) and hydrophilic (hydroxyl group) features, suggesting moderate lipophilicity. | General chemical principles |
Part 2: A Practical Guide to Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following protocols outline methods to determine both kinetic and thermodynamic solubility.
Experimental Protocol: Kinetic Solubility Assessment (High-Throughput Screening)
This method is ideal for early-stage discovery to quickly assess the solubility of a compound in a non-equilibrium state.
Causality Behind Experimental Choices:
-
DMSO as a stock solvent: Dimethyl sulfoxide (DMSO) is a common solvent in early drug discovery due to its ability to dissolve a wide range of organic compounds.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer mimics physiological pH, providing a more biologically relevant solubility assessment.
-
Nephelometry or Turbidimetry: These are rapid and sensitive methods for detecting precipitation in a solution.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).
-
Data Interpretation: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This gold-standard method determines the equilibrium solubility of a compound, providing a more accurate measure for later-stage development.
Causality Behind Experimental Choices:
-
Extended Incubation: A longer incubation period (24-48 hours) allows the system to reach equilibrium between the dissolved and solid states of the compound.
-
Filtration/Centrifugation: These steps are crucial to separate the undissolved solid from the saturated solution before analysis.
-
HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust and quantitative method for determining the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated HPLC-UV method.
Visualization of Solubility Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Part 3: Comprehensive Stability Assessment
Evaluating the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[5][6] Forced degradation studies are a key component of this assessment.[5][6]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.[5][6]
Causality Behind Experimental Choices:
-
Acidic and Basic Hydrolysis: To evaluate stability across a range of pH values that the drug might encounter in vivo or during formulation.[7]
-
Oxidative Degradation: Hydrogen peroxide is used to simulate oxidative stress.[7]
-
Photodegradation: Exposure to UV and visible light is essential to assess light sensitivity, as indazole derivatives can be prone to photochemical rearrangement.[7]
-
Thermal Degradation: High temperatures are used to accelerate thermal decomposition.[7]
Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photodegradation | ICH Q1B compliant light source | Room Temperature | As per ICH Q1B |
| Thermal Degradation | 80°C | 24, 48, 72 hours |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions. A control sample in the same solvent system without the stressor should also be prepared.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples (including the time-zero and control samples) by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Peak Identification: If significant degradation is observed, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.
Visualization of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Long-Term Stability Studies (as per ICH Guidelines)
Once the degradation profile is understood, long-term stability studies under ICH-prescribed conditions are necessary to establish the shelf-life of the drug substance.
Recommended ICH Stability Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Part 4: Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment.
Development of a Stability-Indicating HPLC Method
Causality Behind Method Parameters:
-
Reverse-Phase C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of small organic molecules.
-
Gradient Elution: A gradient of a weak organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) often provides good peak shape and resolution for nitrogen-containing heterocycles.
-
UV Detection: The indazole ring system contains a chromophore, making UV detection a suitable method for quantification. The detection wavelength should be set at the λmax of this compound.
Method Validation Parameters (as per ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable aspect of drug development. This guide provides a comprehensive framework for the characterization of this compound. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data to support the progression of this, or any other, promising new chemical entity. The principles and methodologies outlined herein are grounded in established pharmaceutical science and regulatory expectations, ensuring a scientifically rigorous approach to this critical phase of research.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. ijrpp.com [ijrpp.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
synthesis of HER2 mutation inhibitors using 2-Methyl-2H-indazol-6-ol
Application Note & Protocol
Strategic Synthesis of Covalent HER2 Inhibitors for Exon 20 Mutations Using a 2-Methyl-2H-indazol-6-ol Scaffold
Abstract: Human Epidermal Growth Factor Receptor 2 (HER2) activating mutations, particularly exon 20 insertions, are significant oncogenic drivers in non-small cell lung cancer (NSCLC) and other solid tumors. These mutations often confer resistance to first-generation tyrosine kinase inhibitors (TKIs). This document provides a comprehensive guide to the rational design and synthesis of potent, covalent HER2 inhibitors, beginning with the versatile starting material, this compound. We will detail a proven synthetic protocol, explain the underlying chemical principles, and describe the necessary in vitro assays for validating inhibitor efficacy.
Introduction: The Challenge of HER2 Exon 20 Insertions
The HER2 signaling pathway is a critical regulator of cell growth, proliferation, and survival. While HER2 amplification is a well-established therapeutic target in breast cancer, activating mutations are emerging as important targets in other malignancies, notably NSCLC. Unlike the more common point mutations, HER2 exon 20 insertions are characterized by the addition of 1 to 4 amino acids in the C-terminal lobe of the kinase domain. These insertions induce a conformational change that favors the active state of the kinase, leading to constitutive downstream signaling.
This structural alteration also sterically hinders the binding of many reversible TKIs, such as lapatinib and afatinib, rendering them less effective. This has necessitated the development of novel inhibitors specifically designed to overcome this resistance mechanism. Covalent inhibitors, which form an irreversible bond with a non-catalytic cysteine residue in the active site, have shown significant promise in this area.
The indazole scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. By starting with a functionalized indazole, such as this compound, we can strategically build out a molecule with the required pharmacophoric features for potent and selective HER2 inhibition.
Signaling Pathway Overview
Below is a simplified representation of the HER2 signaling cascade, which is constitutively activated by exon 20 insertion mutations.
Caption: HER2 signaling cascade activated by exon 20 mutations.
Synthetic Strategy: From Indazole to Covalent Inhibitor
Our synthetic approach leverages the this compound core to construct a molecule with three key features:
-
Hinge-Binding Moiety: The indazole core itself.
-
Covalent Warhead: An acrylamide group to irreversibly bind to a cysteine residue (Cys805 in HER2).
-
Solubilizing Group: A side chain to improve physicochemical properties.
The overall workflow is depicted below.
Caption: Overall workflow for inhibitor synthesis and evaluation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| 4-fluoro-3-nitroaniline | ≥98% | Combi-Blocks | Coupling Partner |
| Acryloyl chloride | ≥97% | Alfa Aesar | Covalent Warhead Source |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Catalyst |
| K₂CO₃ | ≥99% | Fisher Scientific | Base |
| Dioxane | Anhydrous | Acros Organics | Solvent |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker | Solvent |
| Triethylamine (TEA) | ≥99% | EMD Millipore | Base |
Protocol: Synthesis of a Representative Covalent Inhibitor
Step 1: Suzuki Coupling to Introduce the Aniline Moiety
-
Rationale: This step builds the core structure of the inhibitor by coupling the indazole scaffold to a substituted aniline. The choice of a boronic acid derivative is crucial for the subsequent steps. For this protocol, we will first need to convert the starting material to a boronic ester or trifluoroborate salt, and then couple it with a suitable aniline partner. A more direct approach is a Buchwald-Hartwig amination if we start with a halogenated indazole. For the purpose of this guide, we will assume a Buchwald-Hartwig cross-coupling reaction, a common method for forming C-N bonds. We will modify our starting material conceptually to 6-Bromo-2-methyl-2H-indazole for this reaction.
-
Procedure:
-
To a 100 mL round-bottom flask, add 6-Bromo-2-methyl-2H-indazole (1.0 eq), 4-amino-2-(dimethylaminomethyl)phenol (1.2 eq), Sodium tert-butoxide (2.0 eq), and BINAP (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the coupled product.
-
Step 2: Acryloylation to Install the Covalent Warhead
-
Rationale: The acrylamide group is the "warhead" that will form a covalent bond with Cys805 in the HER2 active site. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM (30 mL) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (3.0 eq) dropwise, followed by the slow, dropwise addition of acryloyl chloride (1.5 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the final compound by flash chromatography or preparative HPLC to yield the target covalent inhibitor.
-
Characterization
The identity and purity of the final compound must be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final compound (should be >95%).
Biological Evaluation: Validating Inhibitor Efficacy
Once the inhibitor is synthesized and characterized, its biological activity must be assessed.
In Vitro Kinase Assay
-
Objective: To determine the potency of the inhibitor against the target kinase (HER2 with an exon 20 insertion, e.g., A775_G776insYVMA).
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the HER2 kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Protocol Outline:
-
Recombinant HER2 (A775_G776insYVMA) is incubated with the synthesized inhibitor at various concentrations for 60 minutes to allow for covalent bond formation.
-
The kinase reaction is initiated by adding a biotinylated substrate peptide and ATP.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
-
Objective: To assess the inhibitor's ability to suppress the growth of cancer cells driven by HER2 exon 20 mutations.
-
Cell Line: Ba/F3 cells engineered to express HER2 (A775_G776insYVMA). These cells are dependent on HER2 signaling for their survival and proliferation.
-
Protocol Outline:
-
Seed Ba/F3-HER2-mutant cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence on a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Expected Data Summary
| Assay | Endpoint | Target | Expected Result |
| TR-FRET Kinase Assay | IC₅₀ | Recombinant HER2 (A775_G776insYVMA) | < 50 nM |
| Cell Proliferation | GI₅₀ | Ba/F3-HER2 (A775_G776insYVMA) | < 100 nM |
Conclusion and Future Directions
Following this guide, researchers can successfully synthesize and validate novel covalent inhibitors for HER2 exon 20 mutations starting from this compound or a similar functionalized indazole. The protocols provided are robust and based on established chemical and biological principles. Future work should focus on optimizing the pharmacokinetic properties of the lead compounds through modification of the solubilizing groups and evaluating their efficacy in in vivo xenograft models. The ultimate goal is the development of a clinically effective therapeutic for patients with HER2-mutant cancers.
Application Note: O-alkylation of 2-Methyl-2H-indazol-6-ol with Fluoroaromatics
An In-Depth Guide to the Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution
Introduction: The Significance of Indazole-Aryl Ethers in Modern Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The synthesis of aryl ethers by coupling the indazole scaffold with various aromatic systems is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance potency and pharmacokinetic profiles.
This application note provides a detailed technical guide on the O-alkylation of 2-Methyl-2H-indazol-6-ol with fluoroaromatics. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful and widely used method for forming carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the selection of reagents and conditions, and provide a robust, step-by-step protocol for researchers in organic synthesis and drug development.
Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway
Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The O-alkylation of a phenol with a fluoroaromatic compound proceeds via a two-step addition-elimination mechanism known as the SNAr pathway.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of the hydroxyl group of this compound by a base, forming a more potent nucleophile, the indazolyl-phenoxide anion. This anion then attacks the electron-deficient carbon atom of the fluoroaromatic ring that bears the fluorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7][8]
-
Elimination and Re-aromatization: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final aryl ether product.
The success of an SNAr reaction is critically dependent on three factors:
-
A Good Nucleophile: The deprotonated this compound is an excellent oxygen-based nucleophile.
-
An Activated Aromatic Ring: The fluoroaromatic substrate must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the fluorine atom.[5][8] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.[5]
-
A Good Leaving Group: Among halogens, fluoride is an exceptional leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[9][10]
Caption: The SNAr reaction pathway for O-alkylation.
Dissecting the Experimental Parameters: A Guide to Rational Optimization
The choice of reagents and conditions is not arbitrary; each parameter is selected to maximize yield and minimize side reactions. A logical workflow for optimizing these parameters is crucial for adapting the protocol to different substrates.
Caption: A logical workflow for optimizing SNAr reaction conditions.
The Role of the Base
The primary function of the base is to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to generate the far more nucleophilic phenoxide anion.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are excellent choices for this reaction. They are moderately strong bases, easily handled, and generally provide high yields.[11] Cesium carbonate is often more effective due to the higher solubility of cesium phenoxides and the "cesium effect," which can accelerate SNAr reactions, though it is more expensive.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It should be used with caution in an anhydrous solvent, as it reacts violently with water. It is often employed when weaker bases fail.[12]
The Choice of Solvent
The solvent plays a critical role in mediating the reactivity of the nucleophile.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice for SNAr reactions.[6][11][13] They possess high dielectric constants, which help to dissolve the ionic reagents, but they do not engage in strong hydrogen bonding. This leaves the phenoxide anion "naked" and highly reactive.
-
Protic Solvents (Water, Alcohols): These solvents should be avoided. They form a strong solvation shell around the phenoxide anion through hydrogen bonding, which stabilizes the nucleophile and drastically reduces its reactivity, retarding or completely inhibiting the reaction.[6][9][14]
Reaction Temperature
While highly activated fluoroaromatics (e.g., those with multiple nitro groups) may react at or near room temperature, most substrates require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[12] Typical reaction temperatures range from 60 °C to 120 °C. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition at elevated temperatures.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-(4-nitrophenoxy)-2H-indazole
This protocol details a representative O-alkylation using a highly activated fluoroaromatic.
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous DMF (approx. 0.1 M concentration relative to the indazolol).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the stirring suspension via syringe.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexane eluent). The starting materials should be consumed within 2-4 hours.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 2-Methyl-6-(4-nitrophenoxy)-2H-indazole, as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Troubleshooting
The following table provides a general guide for expected outcomes with different fluoroaromatic substrates.
| Fluoroaromatic Electrophile | Activating Group(s) | Typical Temp. (°C) | Expected Reactivity |
| 1-Fluoro-4-nitrobenzene | p-NO₂ | 80 - 100 | High |
| 1-Fluoro-2,4-dinitrobenzene | o-NO₂, p-NO₂ | 25 - 50 | Very High |
| 4-Fluorobenzonitrile | p-CN | 100 - 120 | Moderate |
| 4-Fluorobenzophenone | p-C(O)Ph | 100 - 120 | Moderate |
| 4-Fluoropyridine | Ring Nitrogen | 80 - 110 | High |
| 1,4-Difluorobenzene | None (relative) | >120 or No Reaction | Very Low |
Troubleshooting Guide:
-
Problem: No reaction or slow conversion.
-
Possible Cause: Insufficient temperature; base is not strong enough; solvent is not anhydrous.
-
Solution: Increase the reaction temperature in 20 °C increments. Switch to a stronger base like NaH. Ensure all reagents and solvents are strictly anhydrous.
-
-
Problem: Low yield with multiple side spots on TLC.
-
Possible Cause: Reaction temperature is too high, causing decomposition; base is too strong, causing side reactions.
-
Solution: Lower the reaction temperature. Use a milder base like K₂CO₃ instead of NaH.
-
-
Problem: C-alkylation products observed.
-
Possible Cause: This is a potential competing pathway, though less common in SNAr with phenols compared to other alkylation methods.[15][16] It can be favored under certain conditions.
-
Solution: Ensure the use of a polar aprotic solvent. The conditions outlined in the protocol strongly favor O-alkylation.
-
Conclusion
The O-alkylation of this compound with activated fluoroaromatics is a reliable and high-yielding method for the synthesis of medicinally relevant aryl ethers. A thorough understanding of the underlying SNAr mechanism and the role of each reaction parameter empowers the researcher to optimize conditions for a wide array of substrates. The protocol described herein serves as a robust starting point for the development of novel indazole-containing compounds destined for biological screening and drug development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [PDF] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions | Semantic Scholar [semanticscholar.org]
- 7. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective N-Methylation of 6-Methoxy-1H-Indazole: Protocols for the Controlled Synthesis of N-1 and N-2 Isomers
An Application Guide for Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The N-alkylation of indazoles is a fundamental transformation in drug discovery, yet it presents a significant synthetic challenge: controlling the regioselectivity of the alkylation at the N-1 versus the N-2 position.[2][3] This guide provides a detailed examination of the experimental factors governing the methylation of 6-methoxy-1H-indazole. We present two distinct, field-proven protocols designed to selectively yield either the thermodynamically favored 1-methyl-6-methoxy-1H-indazole or the kinetically favored 2-methyl-6-methoxy-2H-indazole. This document offers the underlying chemical principles, step-by-step methodologies, and robust analytical techniques for isomer differentiation, equipping researchers with the tools for precise and predictable synthesis.
The Challenge of Indazole Alkylation: A Tale of Two Nitrogens
The indazole ring system possesses two nucleophilic nitrogen atoms, leading to annular tautomerism where the proton can reside on either nitrogen.[4] The 1H-indazole tautomer is generally recognized as the more thermodynamically stable form compared to the 2H-tautomer.[4][5] Consequently, direct alkylation reactions often produce a mixture of N-1 and N-2 substituted isomers, with the ratio being highly sensitive to the reaction conditions.[6][7]
Controlling the outcome of this reaction hinges on understanding and manipulating the principles of thermodynamic versus kinetic control.
-
Thermodynamic Control: Conditions that allow for an equilibrium to be established will favor the formation of the most stable product. For indazoles, the N-1 alkylated product is typically the more thermodynamically stable isomer.[4][8] This is often achieved using a strong, non-nucleophilic base in an aprotic solvent, which fully deprotonates the indazole to form the indazolide anion.
-
Kinetic Control: Conditions that favor the fastest-forming product, often at lower temperatures and with less reversible reaction parameters, are kinetically controlled. The N-2 position of the indazole anion is often more sterically accessible and can be the site of faster initial attack, leading to the N-2 alkylated product as the major isomer under specific conditions.[4][9]
This guide provides protocols that leverage these principles to selectively target each nitrogen.
Caption: Regioselective methylation pathways of 6-methoxy-1H-indazole.
Protocol I: Selective N-1 Methylation (Thermodynamic Control)
This protocol is designed to favor the thermodynamically more stable N-1 isomer by using a strong base to generate the indazolide anion, allowing for equilibration to the most stable product.[5][10] The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a classic and effective system for achieving high N-1 selectivity.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Methoxy-1H-indazole | >97% | Sigma-Aldrich | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle with extreme caution. Pyrophoric. |
| Methyl Iodide (MeI) | >99% | Sigma-Aldrich | Light-sensitive, toxic, and a carcinogen. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Sigma-Aldrich | Must be dry for the reaction to proceed. |
| Saturated Aqueous NH₄Cl | Reagent Grade | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |
| Round-bottom flask, magnetic stirrer | - | - | |
| Inert atmosphere setup (N₂ or Ar) | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for N-1 selective methylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise. Causality: Adding NaH at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Anhydrous THF is critical as NaH reacts violently with water.
-
Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. The solution may become a slurry as the sodium salt of the indazole forms.
-
Methylation: Cool the mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe. Causality: Adding the electrophile (MeI) slowly at 0 °C prevents a rapid, uncontrolled exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:EtOAc eluent).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaH. Safety: Quenching is highly exothermic and releases hydrogen gas. Perform this step slowly and cautiously in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the 1-methyl-6-methoxy-1H-indazole.
Protocol II: Towards N-2 Methylation
Achieving high selectivity for the N-2 isomer often requires avoiding the formation of the fully equilibrated indazolide anion. Conditions using weaker bases or different solvent systems can influence the regiochemical outcome. While a universally selective method is elusive, the following protocol, adapted from procedures for related indazoles, aims to increase the proportion of the N-2 isomer.[7][11] This method uses potassium carbonate, a weaker base than NaH, in a polar aprotic solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Methoxy-1H-indazole | >97% | Sigma-Aldrich | Starting material |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Sigma-Aldrich | Base |
| Methyl Iodide (MeI) | >99% | Sigma-Aldrich | Light-sensitive, toxic, and a carcinogen. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or similar | Sigma-Aldrich | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Water | DI or Distilled | - | For workup. |
Step-by-Step Procedure
-
Preparation: To a round-bottom flask, add 6-methoxy-1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension.
-
Methylation: Add methyl iodide (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC). Causality: Using K₂CO₃ in DMF provides basic conditions without fully forming the free anion, potentially favoring the kinetically accessible N-2 position. Heating is required to achieve a reasonable reaction rate.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water, which may cause the product to precipitate.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of N-1 and N-2 isomers. Separate the isomers using flash column chromatography.
Purification and Analytical Characterization
The successful synthesis of a specific isomer is validated by its purification and structural characterization.
Purification by Chromatography
Separation of the N-1 and N-2 isomers is typically achieved by silica gel column chromatography.[7]
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is recommended. Start with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity. The less polar N-2 isomer typically elutes before the more polar N-1 isomer.
Isomer Differentiation by NMR Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between the N-1 and N-2 methylated isomers.[4][6] Key differences in the ¹H and ¹³C NMR spectra are diagnostic.
| Feature | N-1 Isomer (1-methyl) | N-2 Isomer (2-methyl) | Rationale |
| ¹H NMR (N-CH₃) | ~4.0-4.2 ppm | ~4.2-4.4 ppm | The N-methyl group in the N-2 isomer is typically slightly more deshielded.[12] |
| ¹H NMR (H7 Proton) | Typically a doublet or singlet at a lower field (~7.5-7.8 ppm) | Typically shifted upfield relative to the N-1 isomer. | The change in the electronic structure of the pyrazole ring affects the adjacent benzene ring protons. |
| ¹³C NMR (N-CH₃) | ~35-37 ppm | ~48-50 ppm | This is a highly diagnostic and significant shift difference. |
| ¹³C NMR (C7a Carbon) | ~140-142 ppm | ~148-150 ppm | The bridgehead C7a carbon is significantly deshielded in the quinonoid-like N-2 isomer structure.[4] |
Note: Exact chemical shifts are solvent-dependent and should be compared to literature values for analogous compounds.
Conclusion and Best Practices
The regioselective methylation of 6-methoxy-1H-indazole is a controllable process guided by fundamental principles of reaction kinetics and thermodynamics.
-
For selective synthesis of the N-1 isomer , the use of a strong base like NaH in anhydrous THF is the method of choice, yielding the thermodynamically favored product.[2][5]
-
To obtain the N-2 isomer , conditions must be tailored to favor kinetic control, although this often results in a mixture that requires careful chromatographic separation.
For all procedures, the use of anhydrous solvents and reagents, maintenance of an inert atmosphere, and careful monitoring of reaction progress are paramount to achieving high yields and selectivity. The structural assignment must be confirmed unambiguously using multi-nuclear NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Application Notes and Protocols: Selective Demethylation of 6-methoxy-2-methyl-2H-indazole using Boron Tribromide (BBr₃)
Introduction: The Strategic Importance of Phenol Unmasking
In the landscape of pharmaceutical development and fine chemical synthesis, the selective cleavage of aryl methyl ethers to reveal the corresponding phenols is a cornerstone transformation. The hydroxyl group, once unmasked, serves as a critical handle for further functionalization, a key site for modulating biological activity, or an essential component of a pharmacophore. Among the reagents capable of this transformation, Boron Tribromide (BBr₃) has established itself as a powerful and often preferred choice due to its high reactivity, which frequently allows for reactions to proceed at or below room temperature.[1][2]
This guide provides an in-depth examination of the demethylation of 6-methoxy-2-methyl-2H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.[3][4] We will explore the underlying reaction mechanism, present a field-proven, step-by-step protocol, and address the critical safety considerations required when handling the highly reactive BBr₃. The objective is to equip researchers, scientists, and drug development professionals with the expertise to perform this reaction safely, efficiently, and with high fidelity.
Pillar 1: The Reaction Mechanism - A Tale of Lewis Acidity
The efficacy of BBr₃ in cleaving ethers stems from its nature as a potent Lewis acid.[5][6] The boron atom possesses a vacant p-orbital, making it highly electrophilic and eager to accept electron density from the oxygen atom of the methoxy group.
The reaction proceeds through several distinct stages:
-
Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the ether oxygen attacking the electron-deficient boron atom of BBr₃. This forms a coordinated Lewis acid-base adduct, an oxonium intermediate.[6]
-
Carbon-Oxygen Bond Cleavage: This coordination activates the ether, making the methyl group highly susceptible to nucleophilic attack. A bromide ion, either from another BBr₃ molecule or the BBr₄⁻ anion, attacks the methyl carbon in an Sₙ2-like fashion.[7][8] This concerted step cleaves the carbon-oxygen bond, releasing methyl bromide (CH₃Br) as a volatile byproduct.
-
Formation of Aryloxy-dibromoborane: The primary product of the cleavage is an aryloxy-dibromoborane intermediate (Ar-OBBr₂).
-
Hydrolysis (Work-up): This intermediate is stable until the reaction is deliberately quenched with a protic source, such as water or methanol. Hydrolysis breaks the boron-oxygen bond, yielding the final phenolic product (6-hydroxy-2-methyl-2H-indazole), boric acid (H₃BO₃), and hydrobromic acid (HBr).[1]
Recent computational studies have refined this mechanism, suggesting a dynamic process where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a series of catalytic cycles before final hydrolysis.[7][8][9][10] This insight can inform the optimization of reagent stoichiometry for greater efficiency.
Caption: The BBr₃-mediated demethylation mechanism.
Pillar 2: Safety First - The Non-Negotiable BBr₃ Handling Protocol
Trustworthiness in the lab begins with uncompromising safety. Boron tribromide is a hazardous material that demands respect and meticulous handling. Its primary dangers are its extreme reactivity with protic substances and its corrosivity.[11][12][13]
Hazards Overview:
-
Violent Reactivity: Reacts violently with water, alcohols, and other protic solvents, releasing heat and corrosive hydrogen bromide (HBr) gas.[11][12][14]
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[12][13]
-
Toxicity: Highly toxic if inhaled, with a low permissible exposure limit (PEL) of 1 ppm.[12][13]
| Safety Requirement | Specification & Rationale |
| Engineering Controls | All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.[12][14] This contains toxic fumes and potential fires. |
| Atmosphere | All glassware must be oven or flame-dried. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent violent reaction with atmospheric moisture.[11] |
| Personal Protective Equipment (PPE) | Mandatory: Chemical splash goggles and a full-face shield.[12][14] A flame-resistant lab coat.[12] Two pairs of chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[11][12] Ensure full skin coverage.[12] |
| Storage | Store in a cool, dry, well-ventilated area away from water, alcohols, and bases.[11][12] Containers must be tightly sealed.[12] |
| Spill & Emergency | Do not attempt to clean up a spill yourself. [13] Evacuate the area and alert emergency personnel.[14] Have an ABC dry chemical or CO₂ fire extinguisher nearby. Never use water. An eyewash and safety shower must be immediately accessible.[14] In case of skin contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[13] |
Pillar 3: A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, where the rationale behind each step ensures procedural integrity and reproducibility.
Materials & Equipment
-
Reagents: 6-methoxy-2-methyl-2H-indazole, Boron tribromide (1.0 M solution in Dichloromethane), Anhydrous Dichloromethane (DCM), Methanol (or distilled water), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄).
-
Equipment: Oven-dried round-bottom flasks with stir bars, septa, needles, syringes, Schlenk line or balloon setup for inert atmosphere, magnetic stir plate, low-temperature bath (ice-water or dry ice/acetone), separatory funnel, rotary evaporator.
Step-by-Step Methodology
Caption: Experimental workflow for BBr₃ demethylation.
-
Preparation (Causality: Preventing Reagent Decomposition):
-
Thoroughly dry all glassware in an oven ( >120°C) for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of nitrogen or argon. This anhydrous environment is critical to prevent the violent reaction of BBr₃ with moisture.[11]
-
-
Reaction Setup (Causality: Ensuring Homogeneity):
-
To the reaction flask, add 6-methoxy-2-methyl-2H-indazole (1.0 eq).
-
Using a dry syringe, add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until the substrate is fully dissolved.
-
-
Reagent Addition (Causality: Controlling Exothermicity):
-
Cool the reaction flask to 0°C using an ice-water bath. For more sensitive substrates, a -78°C bath (dry ice/acetone) may be used.[6][15]
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2–1.5 eq per methoxy group) dropwise via syringe over 10-15 minutes. A slight excess of BBr₃ ensures the reaction goes to completion.[1] A slow addition rate is crucial to dissipate the heat generated during the initial adduct formation.
-
-
Reaction Monitoring (Causality: Determining Endpoint):
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[16]
-
-
Quenching (Causality: Safely Neutralizing Excess Reagent):
-
CRITICAL STEP: Cool the reaction flask back down to 0°C in an ice-water bath.
-
Very slowly and carefully, add methanol (MeOH) dropwise to the stirring solution. You will observe gas evolution (HBr). This step safely quenches the excess BBr₃, forming trimethyl borate, which is volatile.[17] Alternatively, the reaction can be quenched by pouring it slowly over crushed ice or into a cold, saturated NaHCO₃ solution.[15][16]
-
-
Work-up and Isolation (Causality: Product Purification):
-
Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize HBr), water, and finally brine.[15][16][18] This washing sequence removes inorganic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Causality: Achieving High Purity):
-
The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 6-hydroxy-2-methyl-2H-indazole.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient BBr₃. 2. Reaction time too short. 3. Presence of moisture deactivated the reagent. | 1. Add an additional portion of BBr₃ (0.2-0.3 eq) and monitor by TLC.[1] 2. Allow the reaction to stir for a longer period. 3. Ensure all future reactions are run under strictly anhydrous conditions. |
| Low Yield | 1. Product is partially water-soluble or forms a salt. 2. Product decomposition. | 1. During work-up, re-extract the aqueous layers multiple times. If the product is amphoteric, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.[16] 2. Perform the reaction at a lower temperature. |
| Agglomerate/Emulsion at Interface | Formation of insoluble boron salts or product-boron complexes. | Add saturated brine to the separatory funnel to help break the emulsion.[16] If a solid persists, it may be necessary to filter the entire biphasic mixture before separating the layers. |
Conclusion
The demethylation of 6-methoxy-2-methyl-2H-indazole with boron tribromide is a highly effective and reliable transformation critical for advancing synthetic programs. Its success hinges on a triad of understanding: a firm grasp of the Lewis acid-mediated mechanism, unwavering adherence to stringent safety protocols for handling BBr₃, and the meticulous execution of a well-designed experimental procedure. By integrating the field-proven insights and self-validating steps outlined in this guide, researchers can confidently and safely unmask phenolic functionalities, paving the way for the next stages of discovery and development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. purdue.edu [purdue.edu]
- 13. amherst.edu [amherst.edu]
- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 15. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 2-Methyl-2H-indazol-6-ol via Silica Gel Column Chromatography
Abstract
This application note provides a detailed and robust protocol for the purification of 2-Methyl-2H-indazol-6-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The described method utilizes silica gel column chromatography with a gradient elution system, ensuring high purity and efficient separation from common synthetic impurities, particularly the isomeric 1-Methyl-1H-indazol-6-ol. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a valuable building block in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The purity of this compound is paramount for successful downstream reactions and for obtaining accurate biological data.
A significant challenge in the synthesis of 2-substituted indazoles is the frequent co-formation of the N1-substituted isomer.[1] The separation of these isomers can be non-trivial and often requires chromatographic techniques. This application note details a systematic approach to the purification of this compound using column chromatography, a widely accessible and effective method for isomer separation.[2] The presence of the phenolic hydroxyl group on the indazole core necessitates careful selection of the mobile phase to achieve optimal separation.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The separation of this compound from less polar impurities and its N1-isomer is achieved by gradually increasing the polarity of the mobile phase. The target compound, with its polar hydroxyl group, will have a stronger interaction with the silica gel compared to non-polar byproducts.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (230-400 mesh) for column chromatography
-
Analytical TLC plates (Silica gel 60 F254)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Celite® (optional, for dry loading)
-
Glass column for chromatography
-
Fraction collection tubes
-
UV lamp (254 nm)
-
Rotary evaporator
Safety Precautions
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) for Method Development
The initial and most critical step is to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a target retention factor (Rf) of approximately 0.25-0.35 for the this compound.
-
Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 7:3 (Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent system to achieve the target Rf value.
-
If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase by increasing the proportion of hexane.[7]
-
If the Rf is too low (spots remain near the baseline), increase the polarity by increasing the proportion of ethyl acetate.[2]
-
Due to the phenolic nature of the target compound, tailing may be observed. A small amount of a polar solvent like methanol (1-2%) or a few drops of acetic acid can be added to the mobile phase to improve the spot shape.[8][9]
-
A suggested starting solvent system for TLC analysis is presented in the table below.
| Solvent System (v/v) | Expected Rf of this compound | Observations |
| Hexane:Ethyl Acetate (7:3) | ~0.4 - 0.5 | Good starting point for initial screening. |
| Hexane:Ethyl Acetate (8:2) | ~0.25 - 0.35 | Likely to provide better separation. |
| Hexane:Ethyl Acetate (9:1) | < 0.2 | May be too non-polar. |
| DCM:Methanol (98:2) | ~0.3 - 0.4 | An alternative polar system. |
Part 2: Column Chromatography Protocol
The following protocol is based on a crude sample size of approximately 1 gram. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite® (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powdered sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below. The total solvent volume will depend on the column size.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Gradient Elution Table
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Elute non-polar impurities. |
| 2 | 90 | 10 | 3 | Elute less polar byproducts. |
| 3 | 85 | 15 | 5 | Elute the target compound. |
| 4 | 80 | 20 | 3 | Ensure complete elution of the target. |
| 5 | 50 | 50 | 2 | Elute highly polar impurities. |
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the solvent system that gave a good Rf in the initial method development.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Results and Discussion
The described protocol should yield this compound with a purity of >98% as determined by HPLC and 1H NMR. The primary impurity, 1-Methyl-1H-indazol-6-ol, is expected to be less polar and therefore should elute from the column before the target compound. The hydroxyl group in the 6-position of the target molecule allows for stronger interaction with the silica gel, leading to a longer retention time.
Separation Principle Diagram
Caption: Principle of separation of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. A shallower gradient during elution may be necessary. |
| Compound not eluting | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate. |
| Tailing of spots on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve the peak shape. |
| Cracked silica bed | The column ran dry or was packed improperly. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
Conclusion
This application note provides a comprehensive and reliable method for the purification of this compound using silica gel column chromatography. The key to a successful separation lies in the careful development of the mobile phase using TLC prior to running the column. By following this protocol, researchers can obtain high-purity material essential for further synthetic transformations and biological evaluations.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Utilization of 2-Methyl-2H-indazol-6-ol in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 2-Methyl-2H-indazol-6-ol Scaffold in Kinase Inhibitor Design
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its significance is particularly pronounced in the field of oncology, where it forms the core of several FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Niraparib.[1][3][4] Kinases, which play central roles in cellular signaling, are often dysregulated in diseases like cancer, making them prime therapeutic targets. The ATP-binding site of kinases, though highly conserved, offers opportunities for designing specific inhibitors.[5]
The indazole scaffold is adept at exploiting these opportunities. As a bioisostere of indole, it features a hydrogen bond-donating NH group and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing affinity for the target protein. Specifically, the indazole ring system is known to form critical hydrogen bond interactions with the amide backbone of the kinase hinge region, a pivotal anchoring point for many inhibitors.
This application note focuses on a particularly valuable, functionalized building block: This compound . The strategic placement of substituents on this scaffold is not arbitrary; it is a deliberate design choice rooted in established structure-activity relationships (SAR).
-
N2-Methylation: The alkylation of the N2 position of the indazole ring is a common and often crucial modification in kinase inhibitor design.[3] This substitution can enhance cell permeability, modulate metabolic stability, and, most importantly, orient other substituents toward key pockets within the kinase active site. Studies have shown that the presence and nature of the N2 substituent can significantly impact inhibitor potency and selectivity.[6]
-
6-Hydroxy Group: The hydroxyl group at the 6-position serves two primary purposes. Firstly, it can act as a key hydrogen bond donor or acceptor, forming a direct interaction with amino acid residues in the active site. Secondly, and more strategically, it provides a versatile chemical handle for further synthetic elaboration. This allows for the introduction of various side chains and linkers to explore different regions of the ATP binding pocket, enabling fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
This guide provides detailed protocols and expert insights for leveraging this compound in the synthesis of next-generation kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties and Handling
Before proceeding with synthesis, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 52470-67-4 | [7] |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Storage | Store at room temperature in a dry, well-ventilated area | Supplier Data |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a chemical fume hood to avoid inhalation of dust. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Workflow: From Building Block to Inhibitor Scaffold
The 6-hydroxy group of this compound is the primary site for synthetic diversification. The following diagram and protocols outline a standard workflow for converting this building block into a more complex intermediate suitable for late-stage coupling to other pharmacophoric fragments.
Caption: Synthetic pathways originating from this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Application: This protocol is fundamental for introducing a linker or a side chain via an ether bond. The choice of alkyl halide (R-X) is critical and is determined by the overall design of the target inhibitor. This method is robust, scalable, and generally high-yielding.
Causality: The reaction proceeds via an S_N2 mechanism. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile stabilizes the charged intermediate and facilitates the reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium carbonate (K₂CO₃, 2.0 eq) or, for less reactive halides, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Handle with extreme care.
-
Activation: Allow the mixture to stir at 0 °C for 20-30 minutes. The formation of the corresponding salt may be observed.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-alkoxy-2-methyl-2H-indazole product.
Self-Validation:
-
TLC: Monitor the disappearance of the starting material (more polar) and the appearance of the product (less polar).
-
¹H NMR: Confirm the presence of new signals corresponding to the protons of the added alkyl group (R) and the disappearance of the phenolic -OH proton.
-
Mass Spectrometry: Verify the molecular weight of the desired product.
Protocol 2: Hydroxyl Group Activation via Triflation
Application: When direct etherification is not feasible or when a carbon-carbon or carbon-nitrogen bond is desired at the 6-position, the hydroxyl group must first be converted into a good leaving group. Triflation is an excellent method for this, creating a highly reactive intermediate for subsequent cross-coupling reactions.
Causality: The lone pair on the hydroxyl oxygen attacks the highly electrophilic sulfur atom of triflic anhydride (Tf₂O). A non-nucleophilic base, such as pyridine or 2,6-lutidine, acts as a scavenger for the triflic acid byproduct, driving the reaction to completion and preventing side reactions. The resulting triflate (OTf) is an exceptionally good leaving group, making the C6 position susceptible to attack in palladium-catalyzed cross-coupling reactions.
Detailed Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvation: Add anhydrous dichloromethane (DCM) (approx. 0.1 M). Stir to dissolve.
-
Base Addition: Cool the solution to 0 °C. Add pyridine (2.0 eq) or 2,6-lutidine (1.5 eq) dropwise.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with care in a fume hood.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with cold 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-Methyl-2H-indazol-6-yl trifluoromethanesulfonate is often used directly in the next step without further purification. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system.
Self-Validation:
-
¹H NMR: Confirm the disappearance of the -OH proton signal. The aromatic proton signals of the indazole ring may show a slight downfield shift.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
LC-MS: Confirm the formation of the product with the correct molecular weight. The triflate is often unstable on the LC column, so careful analysis is required.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Application: This protocol enables the formation of a C-C bond, linking the indazole core to an aryl or heteroaryl group. This is a critical step in building many kinase inhibitors, where an additional aromatic ring is often required for π-π stacking interactions or to occupy a hydrophobic pocket.[3]
Causality: The reaction follows a well-established catalytic cycle involving a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system). The cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-triflate bond of the activated indazole. This is followed by transmetalation, where the organic group from the boronic acid/ester transfers to the palladium center. Finally, reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst. A base is required to activate the boronic acid for transmetalation.
Detailed Step-by-Step Methodology:
-
Preparation: To a Schlenk flask or microwave vial, add the crude 2-Methyl-2H-indazol-6-yl trifluoromethanesulfonate (from Protocol 2, 1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).
-
Base and Solvent: Add a base, typically an aqueous solution of 2 M Na₂CO₃ (3.0 eq), and a solvent system such as a 3:1 mixture of dioxane and water.
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C for 2-12 hours. For microwave-assisted synthesis, typical conditions are 120-150 °C for 15-60 minutes. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-aryl-2-methyl-2H-indazole.
Self-Validation:
-
LC-MS: This is the primary tool to confirm the formation of the desired product and assess the purity of the crude and purified material.
-
¹H and ¹³C NMR: Confirm the structure by identifying signals for both the indazole core and the newly introduced aryl group, and the absence of signals from the boronic acid starting material.
Application Example: Targeting Aurora Kinases
The indazole scaffold is a known inhibitor of Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancer.[8] Molecular docking studies have shown that the indazole core can bind to the hinge residues (e.g., Ala213), while substituents can form additional interactions.[3][4]
The workflow described above can be used to synthesize a library of potential Aurora kinase inhibitors. For instance, coupling the 2-Methyl-2H-indazol-6-yl core to a substituted pyrimidine or pyridine ring, common motifs in kinase inhibitors, could yield potent compounds.
Caption: Interaction model of a this compound derived inhibitor.
Conclusion
This compound is a high-value, strategically functionalized starting material for the synthesis of kinase inhibitors. Its N2-methyl group appropriately positions the scaffold, while the 6-hydroxy group offers a versatile point for synthetic diversification to optimize biological activity and drug-like properties. The protocols detailed in this guide provide a robust and reliable framework for researchers to employ this building block in their drug discovery programs. By understanding the chemical principles behind each transformation and employing rigorous analytical validation, scientists can efficiently generate novel indazole-based compounds with the potential to become next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 52470-67-4 [chemicalbook.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-6-((2-methyl-4-nitrophenyl)oxy)-2H-indazole via Nucleophilic Aromatic Substitution
Introduction: The Significance of Indazole-Based Diaryl Ethers
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This privileged scaffold is associated with a vast array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][4][5] The synthesis of complex indazole derivatives is therefore a critical task for drug discovery and development. This application note provides a comprehensive, field-tested protocol for the synthesis of a diaryl ether-linked indazole, specifically 2-Methyl-6-((2-methyl-4-nitrophenyl)oxy)-2H-indazole, through a Nucleophilic Aromatic Substitution (SNAr) reaction.
The target molecule is formed by coupling 2-Methyl-2H-indazol-6-ol with 1-fluoro-2-methyl-4-nitrobenzene. This reaction is a classic example of SNAr, a powerful tool for C-O bond formation on aromatic rings. The insights and methodologies presented herein are designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible procedure grounded in established mechanistic principles.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-mediated SNAr mechanism. The reaction is outlined below:
Overall Reaction:
Mechanistic Rationale:
The SNAr reaction is a two-step addition-elimination process.[6][7] The key to its success lies in the electronic properties of the electrophile, 1-fluoro-2-methyl-4-nitrobenzene.
-
Activation: The fluorine atom is "activated" by the presence of a strongly electron-withdrawing nitro group (-NO₂) in the para position. This group powerfully depletes the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile Formation: A base, in this case, potassium carbonate, deprotonates the hydroxyl group of this compound to form a more potent nucleophile, the corresponding phenoxide anion.
-
Addition & Meisenheimer Complex Formation: The phenoxide anion attacks the electrophilic carbon of the nitrobenzene ring, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination & Aromaticity Restoration: The aromatic system is restored by the elimination of the fluoride leaving group, yielding the final diaryl ether product. Fluorine is an effective leaving group in SNAr reactions because its high electronegativity facilitates the initial, often rate-determining, nucleophilic attack.[7]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Large-Scale Synthesis of 2-Methyl-2H-indazol-6-ol
Abstract
This comprehensive guide details a robust and scalable three-step synthesis for the production of 2-Methyl-2H-indazol-6-ol, a key building block in pharmaceutical research and development. The synthesis commences with the regioselective N-methylation of 6-nitro-1H-indazole, followed by the reduction of the nitro moiety, and concludes with a carefully controlled diazotization and hydrolysis to yield the target phenol. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles, process optimization, safety considerations, and analytical validation, tailored for researchers, chemists, and professionals in drug development.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties[1]. The 2H-indazole scaffold, in particular, is a recurring motif in numerous bioactive molecules[2]. This compound is a valuable intermediate, offering a versatile platform for the synthesis of more complex pharmaceutical agents. Its synthesis on a large scale, however, necessitates a well-defined, efficient, and safe process. This application note outlines a validated pathway to achieve this, addressing the common challenges associated with regioselectivity in indazole alkylation and the handling of energetic intermediates.
Synthetic Strategy Overview
The selected synthetic route is a linear three-step process designed for scalability and efficiency. The strategy hinges on the initial regioselective methylation at the N2 position of the indazole ring, followed by functional group transformations at the 6-position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
The initial step focuses on the regioselective methylation of 6-nitro-1H-indazole. While methylation of indazoles can often lead to a mixture of N1 and N2 isomers, the use of specific solvent systems can favor the desired N2 product[2][3].
Protocol: Step 1
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 6-Nitro-1H-indazole | 6965-02-2 | 163.12 g/mol | 1.0 |
| Dimethyl sulfate | 77-78-1 | 126.13 g/mol | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | - |
| Saturated Sodium Bicarbonate | - | - | - |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 6-nitro-1H-indazole (1.0 eq.).
-
Add dichloromethane (DCM) and dimethyl sulfoxide (DMSO) in a 15:1 v/v ratio (e.g., for every 100 g of starting material, use 1.5 L of DCM and 100 mL of DMSO).
-
Stir the mixture to achieve a suspension.
-
Carefully add dimethyl sulfate (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining dimethyl sulfate and acid byproducts.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude yellow solid.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Methyl-6-nitro-2H-indazole[3]. A typical yield is around 78%[3].
Part 2: Synthesis of 2-Methyl-2H-indazol-6-amine
The second step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale[2].
Protocol: Step 2
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Methyl-6-nitro-2H-indazole | 88552-05-8 | 177.17 g/mol | 1.0 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 1-5 mol% |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | Excess |
Procedure:
-
Charge a hydrogenation reactor with 2-Methyl-6-nitro-2H-indazole (1.0 eq.) and ethanol.
-
Carefully add 10% Palladium on Carbon (1-5 mol% loading) to the mixture.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this should be optimized for the specific equipment).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction by hydrogen uptake and/or HPLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine as a solid. This product is often of sufficient purity for the next step.
Part 3: Synthesis of this compound
This final step is the most critical and requires strict temperature control and adherence to safety protocols due to the formation of an unstable diazonium salt intermediate[4][5][6]. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then hydrolyzed to the corresponding phenol.
Caption: Key stages in the conversion of the amine to the phenol.
Protocol: Step 3
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2-Methyl-2H-indazol-6-amine | 50593-30-1 | 147.18 g/mol | 1.0 |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | ~3.0 |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 1.05 |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
Procedure:
-
Preparation of the Amine Salt Solution: In a reactor equipped for low-temperature control, add deionized water and slowly add concentrated sulfuric acid (~2.0 eq.) while cooling to maintain a temperature below 20°C. To this acidic solution, slowly add 2-Methyl-2H-indazol-6-amine (1.0 eq.) while maintaining the temperature below 20°C. Stir until a clear solution is obtained. Cool the solution to 0-5°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold deionized water. Add this sodium nitrite solution dropwise to the amine salt solution, ensuring the temperature is strictly maintained between 0-5°C[4][6]. Vigorous stirring is essential. The addition should be slow to control the exotherm and prevent the accumulation of nitrous acid.
-
Hydrolysis of the Diazonium Salt: Once the addition of sodium nitrite is complete, stir the reaction mixture at 0-5°C for an additional 30-60 minutes. To facilitate the hydrolysis, the diazonium salt solution can be slowly added to a separate vessel containing hot (e.g., 50-80°C) dilute sulfuric acid. Alternatively, the reaction mixture can be carefully heated. The decomposition of the diazonium salt is exothermic and liberates nitrogen gas, so controlled heating and adequate ventilation are critical.
-
Workup and Isolation: After the hydrolysis is complete (as indicated by the cessation of gas evolution), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic aromatic and methyl protons. The hydroxyl proton will be a broad singlet. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the indazole ring, the methyl group, and the carbon bearing the hydroxyl group. |
| HPLC | A single major peak indicating the purity of the compound. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₈N₂O, MW: 148.16). |
Safety Considerations
-
Dimethyl sulfate is a potent alkylating agent and is carcinogenic and corrosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Catalytic hydrogenation with palladium on carbon is a fire and explosion hazard, especially when the catalyst is dry and exposed to air. The catalyst should be handled as a slurry and never allowed to dry completely. The hydrogenation reactor must be properly grounded.
-
Diazotization reactions are highly exothermic and produce unstable diazonium salts that can be explosive, especially if allowed to dry[4][5]. Strict temperature control is paramount, and the reaction should never be left unattended. Always work behind a blast shield. Quench any excess nitrous acid with sulfamic acid or urea. A recent study suggests that using nitrate salts with a reducing agent can provide a more controlled release of the nitrosating agent, potentially making the process safer[7].
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 3. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
analytical methods for 2-Methyl-2H-indazol-6-ol purity assessment
An Application Note on the Analytical Methods for Purity Assessment of 2-Methyl-2H-indazol-6-ol
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives are foundational to numerous pharmacologically active agents, including kinase inhibitors used in oncology.[1] The precise structure and purity of synthetic intermediates like this compound are paramount, as even minute impurities can alter biological activity, introduce toxicity, or compromise the integrity and reproducibility of research findings.
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on robust analytical methodologies for assessing the purity of this compound. We will delve into the principles and detailed protocols for the primary analytical techniques, emphasizing not just the procedural steps but the scientific rationale behind them. The methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment. The technique separates the primary compound from potential impurities based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention and resolution for a wide range of organic molecules, including aromatic heterocycles like indazoles.
-
Mobile Phase Gradient: A gradient elution (changing the mobile phase composition over time) is employed rather than an isocratic one. This is crucial for resolving impurities with a wide range of polarities. The gradient starts with a high aqueous content to retain and separate polar impurities and gradually increases the organic solvent concentration to elute the main analyte and then any less polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves two key purposes: it protonates residual silanols on the silica-based stationary phase, reducing peak tailing, and it ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.
-
UV Detection: The indazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is used to monitor the column eluent. The selection of an appropriate wavelength (e.g., near the λmax of the analyte) ensures high sensitivity for both the main peak and any related impurities.
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound and detect related impurities using the area percent method.
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Sample & Standard Preparation:
-
Solvent Selection: Use a solvent in which the analyte is freely soluble and which is compatible with the mobile phase (e.g., Methanol or Acetonitrile). This is referred to as the "diluent."
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
System Suitability Solution: Prepare a solution of the analyte at the target concentration (~1.0 mg/mL). If known impurities are available, spike them into this solution at a low level (e.g., 0.5%).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and control analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized by examining the UV spectrum. |
| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |
| Gradient Program | See Table 2 below | To ensure separation of impurities with varying polarities. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the System Suitability Solution.
-
The results must meet the predefined criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Confirms injection precision. |
Data Analysis:
-
Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Orthogonal Techniques for Comprehensive Analysis
Relying on a single method is insufficient for a complete purity profile. Orthogonal methods, which separate components based on different chemical or physical principles, are essential for detecting co-eluting impurities.
Gas Chromatography (GC) for Volatile Impurities
Principle: GC is ideal for identifying and quantifying volatile or semi-volatile substances, such as residual solvents from the synthesis or volatile organic impurities. Samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons.
Protocol: GC Analysis for Residual Solvents
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Instrumentation: GC system with a headspace autosampler and FID.
-
GC Conditions:
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow ~2.0 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C (FID) |
LC-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: Coupling HPLC with Mass Spectrometry provides mass information for each separated peak. This is an indispensable tool for the structural elucidation of unknown impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming protonated molecular ions [M+H]⁺.
Protocol: LC-MS Impurity Profiling
-
Chromatography: Utilize the same HPLC method developed in Section 2.2. Route the column eluent into the MS detector.
-
MS Parameters (ESI+):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: 100-500 m/z
-
Source Temperature: 120 °C
-
-
Data Analysis: Correlate the retention time of each impurity peak from the UV chromatogram with its corresponding mass spectrum. The accurate mass measurement can be used to predict the elemental composition of the impurity, providing critical clues to its identity.
Diagram: Impurity Identification Logic
Caption: Logical flow for identifying unknown impurities.
Method Validation: Ensuring a Fit-for-Purpose Procedure
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. The ICH Q2(R2) guidelines provide a comprehensive framework for this process.[4][5][6] Validation ensures the reliability, accuracy, and precision of the analytical data.[2]
Key Validation Parameters:
-
Specificity: The method's ability to measure the analyte in the presence of other components like impurities, degradants, or matrix components.[2] This is demonstrated by showing that these other components do not interfere with the analyte's peak.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy: The closeness of the measured value to the true value. It is often determined by spiking the sample with known quantities of the analyte (or a reference standard) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate sample preparations).
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is critical for quantifying impurities at low levels.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%).[4] This demonstrates the method's reliability for routine use.
Diagram: Method Validation Workflow
Caption: Workflow for analytical method validation per ICH guidelines.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While RP-HPLC with UV detection serves as the primary method for quantification, it must be complemented by orthogonal techniques like GC for volatile impurities and LC-MS for impurity identification. Each developed method must undergo a rigorous validation process following ICH guidelines to ensure the data is reliable and fit for purpose. This comprehensive strategy provides a high degree of confidence in the quality of the material, supporting its successful application in research and drug development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. database.ich.org [database.ich.org]
2-Methyl-2H-indazol-6-ol: A Privileged Scaffold in Modern Drug Discovery
Abstract
The indazole core is a cornerstone pharmacophore in medicinal chemistry, renowned for its versatile biological activities.[1] Among its isomers, the 2H-indazole scaffold has emerged as a critical structural motif in several FDA-approved drugs.[2][3] This guide focuses on a key derivative, 2-Methyl-2H-indazol-6-ol, exploring its synthetic pathways and its pivotal role as a molecular building block in the development of targeted therapies. We will delve into its primary application as a crucial intermediate in the synthesis of the PARP inhibitor Niraparib and discuss its broader potential in crafting novel kinase inhibitors for oncology and therapeutics for neurological disorders. This document serves as a technical resource for researchers, providing not only theoretical insights but also detailed, actionable protocols to facilitate further discovery.
The Indazole Isomer: Why this compound Matters
Indazole exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form being the more thermodynamically stable.[1] However, the strategic placement of a methyl group at the N2 position locks the scaffold into the 2H-indazole conformation. This seemingly minor alteration has profound implications for drug design:
-
Vectorial Control: The N2-substitution directs the molecule's orientation within a protein's binding pocket, allowing for precise interactions with key residues.
-
Modulation of Physicochemical Properties: N-methylation alters the compound's polarity, solubility, and metabolic stability, which are critical parameters in drug development.
-
Synthetic Handle: The hydroxyl group at the 6-position is a versatile functional handle. It can act as a crucial hydrogen bond donor or acceptor and serves as a convenient point for chemical elaboration to explore structure-activity relationships (SAR).
The most prominent example of its utility is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4]
Synthetic Strategy and Protocol
The direct synthesis of this compound is not widely reported, but a robust pathway can be designed from commercially available starting materials based on established chemical transformations. The strategy hinges on regioselective N-methylation, reduction of a nitro group, and a subsequent Sandmeyer-type reaction.
Proposed Synthetic Workflow
The proposed multi-step synthesis is outlined below. The critical step is the N-methylation of 6-nitro-1H-indazole, which can produce a mixture of N1 and N2 isomers. While various conditions can influence the ratio, certain protocols favor the desired N2 product.[2][5][6]
Caption: Proposed synthetic route to this compound.
Detailed Synthetic Protocol
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from 6-nitro-1H-indazole.
-
Disclaimer: This protocol is a proposed route based on analogous reactions and should be optimized for safety and yield.
Step 1: N-Methylation of 6-Nitro-1H-indazole [7]
-
Dissolve 6-nitro-1H-indazole (1.0 eq) in dichloromethane.
-
Add dimethyl sulfate (1.05 eq) and dimethyl sulfoxide (DMSO) as a co-solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approx. 12 hours).
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid, which will be a mixture of N1 and N2 isomers, by column chromatography to isolate the desired 2-Methyl-6-nitro-2H-indazole.[7][8]
Step 2: Reduction to 2-Methyl-2H-indazol-6-amine
-
Dissolve 2-Methyl-6-nitro-2H-indazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine, which can be used in the next step without further purification.
Step 3: Diazotization and Hydrolysis to this compound [9][10][11][12]
-
Prepare an aqueous solution of a strong acid (e.g., sulfuric acid). Cool it to 0-5 °C in an ice bath.
-
Dissolve 2-Methyl-2H-indazol-6-amine (1.0 eq) in the cold acid solution.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) oxide in aqueous copper(II) nitrate.[12]
-
Slowly add the cold diazonium salt solution to the copper solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then gently heat (e.g., 50 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield pure this compound.
Core Application: Synthesis of the PARP Inhibitor Niraparib
The primary and most significant application of the 2-methyl-2H-indazole scaffold is in the synthesis of Niraparib, a PARP inhibitor that has transformed the treatment landscape for certain types of ovarian, breast, and prostate cancers.[1][4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand DNA breaks.[13][14] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (homologous recombination) is already compromised.[15] By inhibiting PARP, drugs like Niraparib block the alternative single-strand break repair pathway.[16] This leads to an accumulation of DNA damage during cell division, ultimately causing the death of cancer cells—a concept known as synthetic lethality.[13][14] Normal cells, which have a functional BRCA pathway, are less affected.[15]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Role in Niraparib Synthesis
The 2H-indazole core forms the central scaffold of Niraparib. In a key late-stage synthetic step, a derivative of the 2-methyl-2H-indazole core is coupled with the chiral piperidine side chain. A common route involves a copper-catalyzed N-arylation (Ullmann coupling) of a 2H-indazole derivative with a protected (S)-3-(4-aminophenyl)piperidine fragment.[4][17]
Caption: Key coupling step in the synthesis of Niraparib.
Broader Applications in Drug Discovery
Beyond its role in Niraparib, the this compound scaffold is a valuable starting point for developing inhibitors against other protein families, most notably kinases.
Kinase Inhibition
The indazole moiety is a well-established "hinge-binder" that can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The 6-hydroxy group provides a vector for modification to achieve selectivity and potency.
Table 1: Examples of Indazole-Based Kinase Inhibitors
| Drug Name | Primary Target(s) | Therapeutic Area | Indazole Tautomer |
| Axitinib | VEGFRs 1, 2, 3 | Renal Cell Carcinoma | 1H-Indazole |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma | 1H-Indazole |
| Niraparib | PARP1, PARP2 | Ovarian, Breast Cancer | 2H-Indazole |
| Entrectinib | TRK A/B/C, ROS1, ALK | Solid Tumors | 1H-Indazole |
This table highlights the prevalence of the indazole scaffold in approved kinase and PARP inhibitors.
A key target family is the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[18][19] By inhibiting VEGFRs, indazole-based drugs can starve tumors of their blood supply.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.[20][21]
Potential in Neurological Disorders
Indazole derivatives have also shown promise in treating neurological diseases by targeting enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3). While research in this area is less mature, the scaffold's ability to cross the blood-brain barrier and interact with diverse enzymatic targets makes it an attractive starting point for developing novel neurotherapeutics.
Protocol for In Vitro Kinase Activity Screening
Protocol 2: HTRF®-Based In Vitro Kinase Assay
-
Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound (e.g., a derivative of this compound) against a target kinase (e.g., VEGFR2).
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. It detects the phosphorylation of a biotinylated substrate by a kinase. The signal is generated by FRET between a Europium (Eu³⁺) cryptate-labeled anti-phospho antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) bound to the biotinylated substrate.[22][23][24][25][26]
Materials:
-
Recombinant kinase (e.g., VEGFR2)
-
Biotinylated peptide substrate
-
ATP
-
HTRF Detection Reagents (e.g., Eu³⁺-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test compound and reference inhibitor (e.g., Axitinib) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.
-
Enzyme/Substrate Addition: Prepare a mix of the kinase and biotinylated substrate in assay buffer. Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop and Detect: Add the HTRF detection reagents diluted in a buffer containing EDTA (to chelate Mg²⁺ and stop the reaction).
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold that provides access to high-value, targeted therapeutics. Its locked 2H-indazole conformation and versatile 6-hydroxy functional group make it an ideal starting point for drug discovery campaigns. From its established role in the synthesis of the PARP inhibitor Niraparib to its vast potential in the development of novel kinase inhibitors and neurotherapeutics, this compound represents a privileged fragment poised for continued application in the pursuit of next-generation medicines. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this remarkable scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cusabio.com [cusabio.com]
- 19. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 20. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. domainex.co.uk [domainex.co.uk]
Troubleshooting & Optimization
improving the yield of 2-Methyl-2H-indazol-6-ol synthesis
An essential building block in medicinal chemistry, 2-Methyl-2H-indazol-6-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-cancer drug Pazopanib.[1][2] However, its synthesis is frequently hampered by challenges, most notably the control of regioselectivity during the N-methylation of the indazole ring.[3][4]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and optimize the synthesis of this compound. Structured in a practical question-and-answer format, this document addresses common issues, from fundamental principles to in-depth troubleshooting of experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The principal difficulty lies in the regioselective N-methylation of the 6-substituted-1H-indazole precursor. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of 1-methyl-1H-indazole and the desired 2-methyl-2H-indazole regioisomers.[5][6] The 1H-tautomer is generally more thermodynamically stable, but reaction conditions can be tuned to favor the formation of the 2H-isomer.[3][7] Achieving high selectivity is critical as separating these isomers can be challenging and negatively impacts the overall yield.[4]
Q2: What are the common synthetic routes and starting materials?
A2: A common strategy involves the methylation of a precursor like 6-nitro-1H-indazole or 6-bromo-1H-indazole, followed by conversion of the nitro or bromo group to the final hydroxyl group.
-
Route via 6-Nitro-1H-indazole: This involves methylation to form a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, followed by chromatographic separation and then reduction of the nitro group to an amine, which can be subsequently converted to a hydroxyl group via diazotization. The methylation of 6-nitro-1H-indazole with dimethyl sulfate is a documented procedure.[8]
-
Route via 6-Bromo-1H-indazole: This route follows a similar path of methylation and isomer separation to yield 2-methyl-6-bromo-2H-indazole.[9] The bromo group can then be converted to a hydroxyl group through methods like the Buchwald-Hartwig or Ullmann coupling.
Q3: Which factors most influence the N1 vs. N2 methylation ratio?
A3: Several factors critically determine the product ratio:
-
Base and Solvent System: The choice of base and solvent is paramount. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often shows high selectivity for the N1 position.[6][7] Conversely, conditions can be found to favor the N2 isomer.
-
Steric and Electronic Effects: Substituents on the indazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups at the C7 position, for example, have been shown to confer excellent N2 regioselectivity.[6][7]
-
Alkylating Agent: The nature of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can affect the outcome.[10]
-
Temperature: Reaction temperature can also shift the equilibrium between the two isomers.
Q4: How can I definitively confirm the structure of my product as the N2-methylated isomer?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to establish long-range (2-3 bond) correlations between protons and carbons. For the N2-isomer, a correlation should be observed between the N-methyl protons and the C3 and C7a carbons of the indazole ring. In contrast, the N1-isomer would show a correlation from the N-methyl protons to C3 and C7a. Nuclear Overhauser Effect (NOE) experiments can also be used to differentiate the isomers.[7]
Troubleshooting Guide for Low Yield and Impurities
This section addresses specific problems you may encounter during the synthesis. The following workflow provides a general approach to diagnosing issues.
Caption: Troubleshooting workflow for synthesis issues.
Problem 1: Low overall yield after purification.
-
Potential Cause A: Incomplete Reaction. The starting 1H-indazole is still present in the crude product.
-
Solution:
-
Verify Base Activity: Ensure the base (e.g., sodium hydride) is not expired or deactivated. Use fresh, high-purity base.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the starting material is consumed. A modest increase in temperature may improve the rate, but be cautious as it could also affect regioselectivity.
-
Stoichiometry: Ensure at least one full equivalent of base and the methylating agent is used.
-
-
-
Potential Cause B: Poor Regioselectivity. The reaction produces a nearly 1:1 mixture of N1 and N2 isomers, leading to a maximum theoretical yield of ~50% for the desired product after separation.
-
Solution: Optimization of the reaction conditions is crucial. The goal is to identify a system that kinetically or thermodynamically favors the N2 product. Refer to the table below for starting points.
-
-
Potential Cause C: Product Loss During Workup or Purification. The product may be partially soluble in the aqueous phase during extraction, or co-elute with byproducts during chromatography.
-
Solution:
-
Workup: Ensure the pH is adjusted correctly during extraction to keep the product in the organic layer. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Chromatography: Use high-resolution silica gel and a shallow solvent gradient to improve the separation of closely eluting isomers.[9]
-
-
Problem 2: The reaction produces the wrong isomer (N1-methyl) as the major product.
-
Potential Cause: Unfavorable Reaction Conditions. As noted, certain conditions strongly favor N1 alkylation. The combination of NaH in THF is a classic example that yields the N1-isomer with high selectivity for many substituted indazoles.[6][7]
-
Solution: A complete change of reaction conditions is necessary. You must find a system that favors the 2H-indazole product. While a universally perfect system is elusive, the following conditions have been shown to influence N2 selectivity.
-
| Condition | Base | Solvent | Expected Outcome / Rationale | Reference |
| Mitsunobu | PPh₃ / DIAD | THF | Often shows a preference for the N2 isomer, though yields may vary. | [7] |
| Phase Transfer | K₂CO₃ / Cs₂CO₃ | Toluene / H₂O | Phase transfer catalysts (e.g., TBAB) can alter selectivity. | [5] |
| Metal-Mediated | N/A | N/A | Certain metal catalysts can direct alkylation to the N2 position. | [11] |
| Substituent Directed | NaH | THF | An electron-withdrawing group at the C7 position can direct methylation to N2. | [6][7] |
Problem 3: Formation of an O-methylated byproduct.
-
Potential Cause: Direct methylation of the 6-hydroxyl group. If starting directly from 6-hydroxy-1H-indazole, the phenolic hydroxyl group is acidic and can be deprotonated and methylated, competing with the desired N-methylation.
-
Solution:
-
Protecting Group Strategy: Protect the hydroxyl group before N-methylation. A common protecting group for phenols is a benzyl ether or a silyl ether (e.g., TBDMS), which are stable to the methylation conditions and can be removed later.
-
Use a Precursor: Start with 6-nitro-1H-indazole. The nitro group can be reduced to an amine and then converted to a hydroxyl group after the N-methylation and isomer separation steps are complete. This is a common and effective industrial strategy.[2][12]
-
-
Experimental Protocols
Protocol 1: N-Methylation of 6-Bromo-1H-indazole
This protocol is adapted from a known procedure and serves as a strong starting point for optimizing N2 selectivity.[9] It typically produces a mixture of isomers that require separation.
-
Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF, slowly add sodium hydride (95%, 1.05 eq) under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (2.0-4.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient. The N1 and N2 isomers typically separate, with reported yields of 43% for the N2 isomer and 51% for the N1 isomer.[9] The final step would be the conversion of the bromo group to a hydroxyl group.
Protocol 2: Structural Verification by NMR
-
Sample Preparation: Dissolve a pure sample of the isolated product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectra: Obtain ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, and HMBC).
-
Analysis (HMBC):
-
Expected N2-Isomer: Look for a 3-bond correlation (³JCH) from the N-CH₃ protons (around 4.1 ppm) to the C3 carbon (around 135 ppm) and the C7a carbon (around 150 ppm).
-
Expected N1-Isomer: Look for a 3-bond correlation from the N-CH₃ protons to the C7a carbon and a 2-bond correlation (²JCH) to the C3 carbon. The precise chemical shifts will vary based on the full substitution pattern.
-
Caption: General synthetic workflow for this compound.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 11. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Methylation of Indazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective indazole methylation. We understand that controlling the site of methylation (N1 vs. N2) is a frequent and critical challenge in the synthesis of pharmacologically active compounds. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regiochemical outcome.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the regioselectivity of indazole methylation. Understanding these concepts is the first step to troubleshooting and optimizing your reaction.
Q1: Why is controlling the N1 vs. N2 methylation of indazoles so challenging?
The primary challenge stems from the electronic structure and tautomerism of the indazole ring.[1][2] Here's a breakdown:
-
Annular Tautomerism: Indazole exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][3][4][5]
-
Ambident Nucleophile: Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile. The negative charge is delocalized across both the N1 and N2 nitrogen atoms, making both sites reactive towards electrophiles like methylating agents.[6]
-
Kinetic vs. Thermodynamic Control: The reaction can proceed under either kinetic or thermodynamic control, leading to different products.
Direct alkylation without careful optimization often results in a mixture of N1 and N2 isomers, which can be difficult to separate and leads to poor overall yield of the desired product.[1][6][8][9]
Caption: Kinetic vs. Thermodynamic pathways in indazole methylation.
Q2: What are the most critical factors influencing whether methylation occurs at N1 or N2?
The regiochemical outcome is a delicate balance of several experimental parameters. The "winner" in the N1 vs. N2 competition is determined by your choice of:
-
Base: Strong, non-nucleophilic bases like Sodium Hydride (NaH) tend to fully deprotonate the indazole. The resulting sodium salt can form a "tight ion pair" that favors N1 alkylation, especially in less polar solvents.[2][3] Weaker bases like K₂CO₃ or Cs₂CO₃ can lead to mixtures or favor N2 under certain conditions.[6][9]
-
Solvent: The solvent's polarity is crucial.
-
Aprotic, non-polar solvents like Tetrahydrofuran (THF) favor the formation of tight ion pairs with cations like Na⁺, which often promotes N1 selectivity.[2][5]
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) can solvate the cation, creating "solvent-separated ion pairs" which may reduce selectivity or even favor N2 alkylation.[2]
-
-
Cation: The nature of the counter-ion from the base plays a significant role. For instance, Cs⁺ has been shown to promote N1-alkylation in DMF, while Na⁺ in THF is also highly N1-selective.[2] Some mechanistic studies suggest that cations can chelate with a substituent at the C3 position and the N2 nitrogen, sterically blocking the N2 position and directing alkylation to N1.[1][2]
-
Temperature: Higher temperatures can allow a kinetically formed N2-isomer to revert to the indazolide anion and re-alkylate, eventually leading to the thermodynamically stable N1-isomer.[3] Therefore, running reactions at elevated temperatures for longer times can favor the N1 product.
-
Substituents on the Indazole Ring: Both electronic and steric effects of existing substituents are paramount.
-
Steric Hindrance: Bulky groups at the C7 position can block access to the N1 position, favoring N2 alkylation. Conversely, bulky groups at C3 can enhance N1 selectivity.[2]
-
Electronic Effects: Electron-withdrawing groups, particularly those capable of chelation (e.g., esters, amides at C3 or C7), can strongly influence the outcome by coordinating with the base's cation.[1][2][8] For example, a C7-NO₂ or C7-CO₂Me group confers excellent N2 selectivity.[2][8]
-
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered in the lab.
Q: I'm getting a poor N1:N2 ratio. How can I improve selectivity for the N1-methylated product?
Answer: To favor the thermodynamically stable N1 isomer, you need to create conditions that allow for equilibration or strongly direct the alkylation to that position.
Strategy 1: Optimize for Thermodynamic Control The most robust and widely cited method for achieving high N1-selectivity is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[2][3][5]
-
Why it works: NaH irreversibly deprotonates the indazole. In a solvent like THF, the Na⁺ cation forms a tight ion pair. It is postulated that the cation coordinates with the N2 lone pair (and potentially a chelating group at C3), sterically hindering the approach of the methylating agent to N2 and directing it to N1.[1][2][10]
-
Actionable Steps:
-
Ensure your THF is absolutely anhydrous. Water will quench the NaH.
-
Under an inert atmosphere (N₂ or Ar), add 1.2 equivalents of NaH (60% dispersion in oil) to your indazole in THF at 0 °C.
-
Allow the mixture to stir and warm to room temperature for at least 30 minutes to ensure complete salt formation.
-
Cool the reaction back to 0 °C before slowly adding your methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[3]
-
Strategy 2: Leverage a Different Base/Solvent System The combination of Cesium Carbonate (Cs₂CO₃) in DMF or Dioxane at elevated temperatures (e.g., 90 °C) has also proven effective for promoting N1-alkylation, particularly for substrates with chelating groups at C3.[2][9]
Caption: Troubleshooting workflow for improving N1-selectivity.
Q: My goal is the N2-methylated isomer, but the reaction favors N1. What should I change?
Answer: To obtain the kinetically favored N2-product, you need to use conditions that avoid equilibration to the more stable N1-isomer. This generally means using milder conditions or specialized reagents.
Strategy 1: Mitsunobu Reaction The Mitsunobu reaction is a well-established method for achieving N2-alkylation, although it may still produce a mixture that requires separation.[4][10]
-
Why it works: The reaction proceeds under neutral conditions and is typically kinetically controlled.
-
Actionable Steps:
-
Dissolve the indazole (1.0 equiv), methanol (as the methyl source, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.[4]
-
Be prepared for chromatographic purification to separate from triphenylphosphine oxide and any N1-isomer.
-
Strategy 2: Acid-Catalyzed or Promoted Reactions Several modern methods achieve high N2 selectivity under acidic conditions.
-
Using Methyl 2,2,2-trichloroacetimidate: This reagent, in the presence of a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH), can provide excellent N2 selectivity.[11][12] The proposed mechanism involves protonation of the indazole, which facilitates nucleophilic attack from the N2 position.[11]
-
Using Diazo Compounds: Triflic acid (TfOH) can also catalyze the N2-alkylation of indazoles with diazo compounds, offering high regioselectivity (N2/N1 up to 100/0) under metal-free conditions.[13]
Strategy 3: Milder Basic Conditions For some substrates, a weaker base in a polar solvent at room temperature can favor the kinetic N2 product. For example, using DABCO with dimethyl carbonate (DMC) in DMF has been shown to be effective for the synthesis of the N2-methylated precursor to Pazopanib.[3]
Q: I'm having trouble separating the N1 and N2 isomers after the reaction. What can I do?
Answer: Separation of indazole regioisomers is a common frustration. While they can have very similar Rf values in thin-layer chromatography (TLC), there are viable strategies.
-
Column Chromatography: This is the most common method.
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often required. Adding a small amount of a modifier like triethylamine can sometimes help if the compounds are basic.
-
Silica Type: If standard silica gel fails, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
-
Recrystallization: This can be a highly effective and scalable technique if a suitable solvent system is found. A mixed solvent system is often required.[14]
-
Screening: Screen various single and mixed solvent systems (e.g., methanol/water, acetonitrile/water, THF/water, ethanol/hexanes).[14] The goal is to find a system where one isomer is significantly less soluble than the other at room temperature or below.
-
Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent system, then allow it to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble one in the mother liquor.[14]
-
Part 3: Detailed Experimental Protocols
These protocols are based on reliable, published methods and serve as a strong starting point for your experiments.
Protocol 1: Selective N1-Methylation (Thermodynamic Control)
This protocol is adapted from established procedures for achieving high N1-selectivity.[2][3][5]
Table 1: Reagents for N1-Methylation
| Reagent | Molar Equiv. | Purpose |
| Substituted 1H-Indazole | 1.0 | Starting Material |
| Sodium Hydride (NaH), 60% | 1.2 | Base |
| Anhydrous THF | - | Solvent |
| Methyl Iodide (MeI) | 1.1 - 1.5 | Methylating Agent |
| Saturated aq. NH₄Cl | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to create a solution or suspension of ~0.2 M concentration.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Salt Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Formation of the sodium salt is often indicated by gas evolution (H₂) ceasing and a change in the appearance of the mixture.
-
Alkylation: Cool the suspension back to 0 °C and add methyl iodide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute with water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the N1-methylated product.[3]
Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole
This protocol is specifically designed for a substrate where N2-methylation is desired, such as in the synthesis of a Pazopanib intermediate.[3]
Table 2: Reagents for N2-Methylation
| Reagent | Molar Equiv. | Purpose |
| 3-methyl-6-nitro-1H-indazole | 1.0 | Starting Material |
| Triethylenediamine (DABCO) | 1.0 | Base |
| Anhydrous DMF | - | Solvent |
| Dimethyl Carbonate (DMC) | 1.2 | Methylating Agent |
| Water | - | Precipitation |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
-
Alkylation: Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction to reflux and continue stirring for 6 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup & Purification: Cool the mixture to room temperature. Add water to precipitate the product. Collect the solid by filtration and dry to obtain the N2-methylated product, which may be pure enough for further use or can be recrystallized if needed.[3]
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing O-Alkylation of 2-Methyl-2H-indazol-6-ol
Welcome to the technical support guide for the O-alkylation of 2-Methyl-2H-indazol-6-ol. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of indazole-based scaffolds. Our goal is to provide you with a deep, mechanistic understanding of the reaction and practical, field-tested solutions to common challenges. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot and optimize this critical transformation effectively.
The Core Challenge: Regioselectivity in Indazole Alkylation
The O-alkylation of this compound, typically via a Williamson ether synthesis, is a fundamentally important reaction for introducing molecular diversity.[1][2] However, the indazole scaffold presents a significant challenge due to the presence of multiple nucleophilic sites. The target reaction is the alkylation of the C6-hydroxyl group. Competing with this are undesired side reactions, primarily N-alkylation at the N1 position and C-alkylation at the electron-rich positions of the benzene ring (C5 and C7).[3][4][5]
The starting material, this compound, already has the N2 position blocked by a methyl group, which simplifies the N-alkylation problem compared to an unsubstituted indazole.[6][7] Nevertheless, the N1 nitrogen remains a potent nucleophile. Therefore, achieving high yields of the desired O-alkylated product hinges on carefully controlling the reaction conditions to favor phenoxide reactivity over that of the indazole nitrogen and the aromatic ring.
Caption: Competing reaction pathways in the alkylation of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the O-alkylation of this compound in a practical question-and-answer format.
Q1: My reaction yields are low, and I'm isolating significant amounts of N1-alkylated byproduct. How can I improve selectivity for the oxygen atom?
Answer: This is the most prevalent issue and stems from the competing nucleophilicity of the phenoxide oxygen and the N1-nitrogen. The choice of base is the most critical factor in directing the regioselectivity.
Underlying Principle: Hard and Soft Acids and Bases (HSAB) theory provides a useful framework here. The phenoxide oxygen is a "hard" nucleophile, while the indazole nitrogen is comparatively "softer." To favor reaction at the hard oxygen, a "hard" counterion from the base is beneficial.
-
Avoid Strong, Less-Sterically Hindered Bases: Strong bases like sodium hydride (NaH) are excellent for deprotonating the indazole NH in unsubstituted indazoles to achieve N-alkylation and should generally be avoided here.[8][9] They can lead to complex mixtures.
-
Use Weaker, Bulkier Carbonate Bases: Bases like potassium carbonate (K₂CO₃) and especially cesium carbonate (Cs₂CO₃) are highly effective for promoting O-alkylation.[10] The large cesium cation (Cs⁺) coordinates preferentially with the hard phenoxide oxygen, enhancing its nucleophilicity relative to the nitrogen and sterically hindering the approach to the N1 position. This "cesium effect" is well-documented for promoting O-alkylation of phenols.
Recommended Action: Switch your base to cesium carbonate (Cs₂CO₃). It often provides a superior outcome in terms of O-selectivity, even if it is more expensive. Potassium carbonate (K₂CO₃) is a good second choice.
| Base | Typical Use Case | Effect on O-Alkylation of this compound | Recommendation |
| NaH | N-alkylation of indazoles[8] | Often results in poor O/N selectivity. | Not Recommended |
| K₂CO₃ | General Williamson Ether Synthesis | Good O-selectivity, cost-effective. | Recommended |
| Cs₂CO₃ | Selective O-alkylation of phenols | Excellent O-selectivity due to the "cesium effect".[10] | Highly Recommended |
| KOH, NaOH | General base | Can introduce water, potentially slowing the reaction.[11] | Use with caution |
Q2: My TLC/LC-MS shows multiple products, and I suspect C-alkylation is occurring. What causes this and how can it be suppressed?
Answer: The formation of C-alkylated byproducts arises from the ambident nature of the phenoxide intermediate, which has electron density on both the oxygen and the ortho/para carbons of the ring. The choice of solvent is the primary tool to control O- vs. C-alkylation.[3][4]
Underlying Principle: Solvent molecules can solvate the phenoxide ion, altering its reactivity.
-
Protic Solvents (e.g., ethanol, water): These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide.[3] This "shields" the oxygen, making it less available for nucleophilic attack. Consequently, the alkylating agent is more likely to be attacked by the electron-rich carbon atoms of the aromatic ring, leading to C-alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not form hydrogen bonds with the phenoxide oxygen. The "naked" oxygen anion is highly nucleophilic and readily attacks the alkylating agent, strongly favoring the desired O-alkylation pathway.[12]
Recommended Action: Ensure your reaction is conducted under strictly anhydrous conditions using a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent first choices.
Caption: The influence of solvent choice on O- vs. C-alkylation regioselectivity.
Q3: The reaction is very slow or stalls, with significant starting material remaining. How can I improve the reaction rate?
Answer: Sluggish reaction rates are typically due to an insufficiently reactive alkylating agent, low temperature, or poor solubility.
Recommended Actions:
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) will increase the rate, following standard kinetic principles. Monitor by TLC to avoid decomposition.
-
Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[13] If you are using an alkyl chloride or bromide with poor results, switching to the corresponding alkyl iodide will significantly accelerate the Sₙ2 reaction.[1]
-
Ensure Solubility: Check that your starting material and base are adequately soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a solvent with better solvating power, like DMF or DMSO.
Q4: I'm struggling to purify the final product. The isomers are difficult to separate. What are the best purification strategies?
Answer: The separation of O- and N-alkylated indazole isomers can be challenging due to their similar polarities. However, distinct structural differences can be exploited.
Recommended Actions:
-
Column Chromatography: This is the most common method. The starting phenol is significantly more polar than the O-alkylated ether product. The N-alkylated quaternary salt, if formed, will be highly polar and may stick to the baseline on silica gel.
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar O-alkylated product should elute first, followed by any unreacted (but more polar) starting material.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique, especially for removing trace impurities after chromatography. A mixed solvent system (e.g., tetrahydrofuran/water or ethanol/hexanes) can be effective for separating isomers with different crystalline packing abilities.[14]
-
Acid-Base Extraction: Before chromatography, an aqueous wash with a weak base (e.g., 1M Na₂CO₃) can help remove any unreacted acidic starting phenol, simplifying the subsequent purification.
Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments. They are designed to maximize the yield of the desired O-alkylated product.
Protocol 1: Optimized O-Alkylation of this compound
Caption: Standard workflow for the selective O-alkylation of this compound.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the indazole).
-
Seal the flask with a septum and purge the atmosphere with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid using the protocol below.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the prepared column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure O-alkylated product (typically the least polar spot after the solvent front) and concentrate under reduced pressure to yield the final product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015051402A1 - Alkylation of phenolic compounds - Google Patents [patents.google.com]
- 12. US4453018A - Process for the alkylation of phenolic compounds with alkyl sulfites - Google Patents [patents.google.com]
- 13. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-2H-indazol-6-ol
Welcome to the technical support guide for the purification of 2-Methyl-2H-indazol-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable indazole intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental hurdles, grounded in established chemical principles and field-proven techniques.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent and complex issues encountered during the purification of this compound. The primary challenge in its synthesis and subsequent purification is the frequent co-formation of its constitutional isomer, 1-Methyl-1H-indazol-6-ol. The similar physicochemical properties of these isomers make their separation non-trivial.
Q1: My post-reaction analysis (TLC/LCMS/NMR) indicates a mixture of two isomers with very similar polarity. How can I effectively separate this compound from its 1-methyl isomer?
Root Cause Analysis: The formation of both N1 and N2 alkylated isomers is a common outcome in the methylation of indazoles. Under basic conditions, the indazole anion exists in a state of mesomeric equilibrium, presenting two nucleophilic nitrogen atoms (N1 and N2) to the methylating agent.[1] This typically results in a mixture of products that are challenging to separate due to their structural similarity.[2]
Solutions:
1. Optimized Flash Column Chromatography (Primary Method): This is the most widely successful technique for separating indazole isomers.[1][3] Success hinges on optimizing the stationary and mobile phases to exploit subtle differences in polarity.
-
Stationary Phase: High-purity silica gel (60 Å, 40-63 µm) is the standard choice. If separation remains poor, consider using alumina, which can offer different selectivity.[1]
-
Mobile Phase (Eluent) Selection: The key is to use a solvent system with sufficiently different affinities for the two isomers. A shallow gradient is often more effective than an isocratic elution.
-
Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Monitor fractions meticulously using a sensitive TLC staining method (e.g., potassium permanganate or UV light).
-
The 2-methyl isomer is typically, but not always, the more polar of the two and will have a lower Rf value.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System | Gradient Profile | Application Notes |
| Hexane / Ethyl Acetate | Start at 5% EtOAc, increase to 50% over 20 column volumes | Standard choice, offers good resolution. |
| Dichloromethane / Methanol | Start at 0.5% MeOH, increase to 5% over 20 column volumes | For more polar baseline impurities. Use with caution as DCM can be acidic.[3] |
| Diethyl Ether / n-Hexane | Isocratic or shallow gradient (e.g., 1:5 to 1:3 v/v) | Can provide alternative selectivity if EtOAc systems fail.[2] |
2. Preparative Recrystallization (Secondary Method): While more challenging than chromatography, recrystallization can be highly effective for achieving high purity, especially on a larger scale.[4] The difficulty lies in finding a solvent system where the solubility of the two isomers differs significantly.
-
Solvent Screening: Test a variety of single and mixed solvent systems on a small scale. A patent for separating substituted indazole isomers suggests mixed solvents like acetone/water, ethanol/water, or acetonitrile/water can be effective.[5]
-
Technique: Dissolve the isomeric mixture in a minimum amount of a hot "solvent" (e.g., ethanol) and slowly add a "non-solvent" (e.g., water) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly. The less soluble isomer should crystallize out.
Workflow for Isomer Separation ```dot graph TD { A[Crude Product Mixture] --> B{Analyze by TLC/LCMS}; B --> C{Isomers Present?}; C -- Yes --> D[Optimize Flash Chromatography]; D --> E{Separation Successful?}; E -- Yes --> F[Combine Fractions & Evaporate]; F --> G[Pure this compound]; E -- No --> H[Attempt Recrystallization]; H --> I{Purity >99%?}; I -- Yes --> G; I -- No --> J[Consider Preparative HPLC]; C -- No --> K[Proceed with Standard Purification]; }
Caption: Common products from the methylation of 6-hydroxyindazole.
References
- 1. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
stability issues of 2-Methyl-2H-indazol-6-ol in different solvents
Welcome to the technical support center for 2-Methyl-2H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of this molecule's stability. Our goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a 2H-indazole core. The stability of this molecule is primarily governed by two key structural features: the indazole ring system and the phenolic hydroxyl (-OH) group at the 6-position. The indazole ring, while aromatic, has specific vulnerabilities, and the phenolic group is highly susceptible to oxidation. Understanding the interplay of these features is critical for its successful handling, storage, and application in experimental settings.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered by researchers working with this compound.
Q1: My stock solution of this compound in DMSO turned from colorless to a yellow/brown tint after a few days on the benchtop. What is happening?
This is a classic sign of oxidative degradation. The phenolic hydroxyl group on the indazole ring is easily oxidized, especially when exposed to air (oxygen) and light. This process can form colored quinone-like species. Protic solvents, particularly if not properly degassed, can facilitate this process.
-
Causality: The phenol moiety can be oxidized via a free-radical mechanism, which is often initiated by light and catalyzed by trace metal impurities. The resulting products are typically extended conjugated systems that absorb visible light, appearing colored.
-
Preventative Measures:
-
Use High-Purity Solvents: Use anhydrous, peroxide-free aprotic solvents like DMSO or DMF for stock solutions.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light.[1]
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Q2: I am observing a new, significant peak in my HPLC/LC-MS analysis of a sample that was exposed to UV light. What is this impurity?
The most likely culprit is a benzimidazole derivative formed via photochemical rearrangement. The 2H-indazole tautomer is known to undergo a phototransposition into a more stable benzimidazole structure upon exposure to UV radiation.[2] This is a well-documented degradation pathway for the indazole scaffold.
-
Mechanism: Upon absorbing UV energy, the 2H-indazole ring can enter an excited state, leading to bond cleavage and rearrangement to form the isomeric benzimidazole ring system.[2]
-
Validation: To confirm this, you can intentionally expose a dilute solution of your compound to a UV lamp (e.g., 254 nm or 365 nm) and monitor the formation of the new peak over time by HPLC. The mass of this new peak should be identical to your parent compound, as it is an isomer.
Q3: How does solvent pH affect the stability of this compound in aqueous or protic media?
The stability of this compound is pH-dependent, primarily due to the phenolic hydroxyl group.
-
Acidic Conditions (pH < 7): The compound is generally more stable in slightly acidic to neutral pH. Hydrolytic degradation of the indazole ring itself typically requires harsh acidic conditions (e.g., concentrated HCl) and heat.[3]
-
Alkaline Conditions (pH > 7): The compound is significantly less stable in basic solutions. The phenolic proton is acidic and will be deprotonated to form a phenoxide ion. This negatively charged species is highly susceptible to oxidation, leading to rapid degradation and discoloration. Many pesticides and organic molecules show increased degradation rates as pH becomes more alkaline.[4]
-
Recommendation: If you must use aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 5-6) and use them immediately. Avoid storing solutions at neutral or alkaline pH.
Q4: What are the ideal conditions for long-term storage of the solid compound?
For optimal long-term stability of the solid material, it should be stored in a dark place under an inert atmosphere at a low temperature.[5]
-
Packaging: Store in a tightly sealed container, preferably amber glass.
-
Atmosphere: For maximum shelf-life, flush the container with argon or nitrogen before sealing.
-
Temperature: Store at room temperature for short periods, but for long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
Troubleshooting Guide: Investigating Unexpected Degradation
Encountering unexpected sample degradation can compromise your experimental results. This guide provides a logical workflow to identify the source of the instability.
Problem: An experiment involving this compound yields inconsistent results, low potency, or shows unknown impurities in the final analysis.
Step 1: Isolate the Source of Degradation
Use the following decision tree to pinpoint the likely cause of degradation in your workflow.
References
- 1. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. 50593-30-1|2-Methyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Alternative Reagents for the Demethylation of Methoxyindazoles
Welcome to the technical support center for the demethylation of methoxyindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we will explore common challenges and provide practical, evidence-based solutions in a question-and-answer format. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
I. Troubleshooting Guide: When Demethylation Reactions Go Wrong
This section addresses specific issues that can arise during the demethylation of methoxyindazoles, offering insights into potential causes and actionable troubleshooting steps.
Question 1: My BBr₃ demethylation of a methoxyindazole resulted in a low yield and a complex mixture of byproducts. What went wrong and how can I improve it?
Answer:
Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers.[1][2][3] However, its high reactivity can lead to several complications, especially with sensitive substrates like indazoles.
Potential Causes for Low Yield and Byproduct Formation:
-
Over-reaction and Decomposition: BBr₃ is a strong Lewis acid and can coordinate to the nitrogen atoms of the indazole ring, potentially leading to ring-opening or other undesired side reactions, especially at elevated temperatures.
-
Workup Issues: The quenching of excess BBr₃ with protic solvents like methanol can be highly exothermic and may lead to the formation of insoluble boron-containing residues, trapping your product.[4] An agglomerate can form between the organic and aqueous layers during extraction, making product isolation difficult.[4]
-
Substrate Sensitivity: The specific substitution pattern on your methoxyindazole can influence its stability under strongly acidic conditions. Electron-donating groups can activate the ring towards undesired electrophilic attack.
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78°C to 0°C) to control the reactivity of BBr₃.[1] Gradually warm the reaction to room temperature while monitoring its progress by TLC or LC-MS.
-
Control Stoichiometry: Carefully control the stoichiometry of BBr₃. While a 1:1 ratio is often used, it has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[2][3] Using a sub-stoichiometric amount might be sufficient and can minimize side reactions.
-
Refine the Workup Procedure:
-
Instead of methanol, try quenching the reaction by slowly adding it to a pre-cooled, saturated aqueous solution of sodium bicarbonate or ice-water.[4]
-
If an agglomerate forms during extraction, try adding brine (a saturated aqueous solution of NaCl) to break the emulsion.[4] Adjusting the pH of the aqueous layer might also help.[4]
-
If you must use methanol to quench, ensure it is completely removed under reduced pressure before proceeding with the aqueous workup.[4]
-
Workflow for BBr₃ Demethylation Troubleshooting:
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-2H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazol-6-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indazole intermediate, particularly when moving from bench-scale to pilot-plant production. We will address common challenges, provide troubleshooting advice in a direct question-and-answer format, and offer detailed, field-proven protocols.
Overview of Synthetic Strategy & Key Challenges
The synthesis of this compound is not a trivial undertaking. The primary challenges that arise during scale-up are centered on three core issues:
-
Regioselectivity: The N-alkylation of the indazole ring is the most significant hurdle. The reaction can produce a mixture of the desired N-2 methylated isomer and the undesired N-1 isomer, which are often difficult to separate.[1][2]
-
Functional Group Management: The hydroxyl group at the C-6 position requires careful handling. A common and effective strategy involves carrying a precursor functional group, such as a nitro group, through the initial steps and converting it to the final hydroxyl group late in the synthesis.
-
Process Safety & Purity: The use of hazardous reagents and the formation of potentially unstable intermediates demand rigorous process control to ensure both safety and the purity of the final product.
Based on established literature and process experience, a robust and scalable synthetic route proceeds via the following three main stages, starting from 6-nitro-1H-indazole.
Overall Synthetic Workflow
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-2H-indazol-6-ol: An Essential Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents. Among its many derivatives, 2-Methyl-2H-indazol-6-ol is a key intermediate, valued for its role in the synthesis of complex therapeutic molecules. The strategic placement of the N-methyl and hydroxyl groups offers synthetic handles for further molecular elaboration, making its efficient and regioselective synthesis a topic of considerable interest to researchers in medicinal and process chemistry.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis based on yield, scalability, and overall efficiency.
The Synthetic Challenge: Regioselectivity in N-Alkylation
The core challenge in the synthesis of 2-substituted indazoles lies in controlling the regioselectivity of the N-alkylation step. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of an unsubstituted or C6-substituted 1H-indazole often results in a mixture of the N1 and N2 isomers, which can be difficult to separate and ultimately lowers the yield of the desired product. The thermodynamic and kinetic control of this reaction is highly dependent on the choice of reagents and reaction conditions. Generally, the N1-alkylated product is thermodynamically more stable, while the N2-alkylated product is often the kinetically favored one.[1][2]
This guide will explore three distinct synthetic routes to this compound, each starting from a different commercially available precursor, and will address the strategies employed to overcome the challenge of regioselectivity.
Route A: The Nitro-Precursor Approach
This multi-step approach begins with the readily available 6-nitro-1H-indazole and proceeds through N-methylation, nitro group reduction, and finally, conversion of the resulting amine to the target hydroxyl group via a Sandmeyer-type reaction.
digraph "Route_A" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
start [label="6-Nitro-1H-indazole"];
step1 [label="N-Methylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];
intermediate1 [label="2-Methyl-6-nitro-2H-indazole"];
step2 [label="Nitro Reduction", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];
intermediate2 [label="2-Methyl-2H-indazol-6-amine"];
step3 [label="Diazotization & Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];
end [label="this compound", style="rounded,filled", fillcolor="#E8F0FE", color="#4285F4"];
start -> step1 [label=" (i)"];
step1 -> intermediate1;
intermediate1 -> step2 [label=" (ii)"];
step2 -> intermediate2;
intermediate2 -> step3 [label=" (iii)"];
step3 -> end;
}
Figure 2: Synthetic pathway for Route B.
Mechanistic Considerations
Similar to Route A, the N-methylation of 6-methoxy-1H-indazole presents a regioselectivity challenge. The electron-donating nature of the methoxy group can influence the nucleophilicity of the nitrogen atoms. The subsequent demethylation of the aryl methyl ether is a classic transformation, typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr).
Experimental Protocols
Step (i): Synthesis of 6-Methoxy-2-methyl-2H-indazole
To a solution of 6-methoxy-1H-indazole (1.0 eq) in a suitable solvent like DMF, a base such as potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature before adding methyl iodide (1.2 eq). The reaction is then stirred at an elevated temperature until completion. The mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified to isolate the desired N2-isomer.
Step (ii): Synthesis of this compound
To a solution of 6-methoxy-2-methyl-2H-indazole (1.0 eq) in anhydrous dichloromethane at -78 °C, a solution of boron tribromide (1.2 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then carefully quenched with methanol and water. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Route C: The Direct Approach from 6-Hydroxy-1H-indazole
This is the most direct route, involving the regioselective N-methylation of the readily available 6-hydroxy-1H-indazole.
```dot
digraph "Route_C" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
start [label="6-Hydroxy-1H-indazole"];
step1 [label="Regioselective N-Methylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];
end [label="this compound", style="rounded,filled", fillcolor="#E8F0FE", color="#4285F4"];
start -> step1;
}
References
A Tale of Two Isomers: A Comparative Guide to the Regioselective Synthesis of 1-Methyl-1H-indazol-6-ol and 2-Methyl-2H-indazol-6-ol
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1][2][3] The biological activity of these molecules is profoundly influenced by the substitution pattern on the indazole ring, particularly the placement of alkyl groups on the pyrazole nitrogen atoms. The N-methylation of an indazole precursor can lead to two distinct regioisomers: the N1- and N2-methylated products. These isomers, while structurally similar, often exhibit divergent physical, chemical, and pharmacological properties.
This guide provides an in-depth, comparative analysis of the synthetic strategies for obtaining two such isomers: 1-Methyl-1H-indazol-6-ol and 2-Methyl-2H-indazol-6-ol . We will dissect the fundamental principles governing regioselectivity and provide field-proven experimental protocols, enabling researchers to make informed decisions in their synthetic campaigns.
The Central Challenge: Unraveling N1 vs. N2 Regioselectivity
The direct alkylation of an N-unsubstituted indazole invariably presents a regioselectivity challenge.[4][5] The outcome of the reaction—the ratio of N1 to N2 product—is not arbitrary but is dictated by a delicate balance between two competing reaction pathways: thermodynamic and kinetic control.[4][6][7]
-
Tautomeric Equilibrium: The indazole ring exists as two primary tautomers: the 1H-indazole and the 2H-indazole. In most cases, the 1H tautomer is the more thermodynamically stable form by approximately 2-3 kcal/mol.[1][2]
-
Thermodynamic Control (N1-Alkylation): The 1-methyl-1H-indazole isomer is generally the more stable, thermodynamically favored product.[4][7] Reaction conditions that allow for equilibration, such as higher temperatures or the use of specific base/solvent systems that stabilize the intermediate anion, will preferentially yield the N1 isomer.
-
Kinetic Control (N2-Alkylation): The N2 position is often more sterically accessible, and its lone pair is more kinetically available for attack.[6] Therefore, under conditions where the reaction is rapid and irreversible, the kinetically favored 2-methyl-2H-indazole isomer can be formed preferentially.
The choice of base, solvent, methylating agent, and temperature are the critical levers a chemist can pull to steer the reaction toward the desired isomer.
Figure 1: Key factors determining the outcome of indazole methylation.
Synthesis of 1-Methyl-1H-indazol-6-ol: The Thermodynamic Route
Achieving high selectivity for the N1 isomer hinges on establishing conditions that favor thermodynamic equilibrium. The most reliable strategy involves the use of a strong, non-nucleophilic base to generate the indazolide anion, followed by alkylation in an aprotic solvent.[7][8]
Causality Behind Experimental Choices
-
Base (Sodium Hydride, NaH): NaH is an irreversible, non-nucleophilic base. It deprotonates the indazole to form a sodium indazolide salt. The strong ionic bond between the sodium cation and the indazole anion system influences the site of subsequent alkylation.
-
Solvent (Tetrahydrofuran, THF): Anhydrous THF is a polar aprotic solvent that effectively solvates the sodium cation. This solvent system has been empirically shown to strongly favor N1 alkylation for a wide range of indazoles.[8][9]
-
Methylating Agent (Methyl Iodide, MeI): MeI is a highly reactive and effective methyl source for this type of SN2 reaction.
Figure 2: Workflow for N1-selective methylation of 6-hydroxyindazole.
Experimental Protocol: N1-Selective Methylation
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-hydroxy-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: NaH reacts violently with water and is flammable.
-
Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield pure 1-Methyl-1H-indazol-6-ol.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation, favors thermodynamic product. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, empirically favors N1-selectivity.[8] |
| Temperature | 0 °C to RT | Controls initial exotherm, allows reaction to proceed to completion. |
| Typical Yield | >80% | High efficiency for the desired isomer. |
| N1:N2 Ratio | >95:5 | Excellent regioselectivity. |
Synthesis of this compound: Kinetic Control and Alternative Strategies
Securing the 2-methyl isomer with high selectivity is often more nuanced. While direct methylation can be optimized for kinetic control, an alternative and often more robust strategy involves constructing the indazole ring with the N2-methyl group already installed.
Strategy 1: Kinetically Controlled Direct Methylation
This approach aims to exploit the higher kinetic acidity and accessibility of the N2 position.
Causality Behind Experimental Choices:
-
Base (DABCO): Triethylenediamine (DABCO) is a weaker, non-ionic organic base compared to NaH. It facilitates the reaction without creating a strongly ion-paired intermediate, allowing the inherent kinetic preference to dominate.
-
Methylating Agent (Dimethyl Carbonate, DMC): DMC is a less reactive, greener alternative to methyl halides. Its reaction mechanism under these conditions is thought to favor the kinetically accessible N2 position.[7]
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that can accelerate SN2 reactions and is effective for this transformation.
Experimental Protocol: N2-Selective Methylation (Adapted from Nitro-indazole Synthesis[7])
Note: This protocol is adapted from the methylation of a nitro-substituted indazole, a closely related substrate. The 6-hydroxy group may require protection (e.g., as a methoxy or benzyl ether) prior to this step, followed by a final deprotection step.
-
Preparation: In a round-bottom flask, dissolve the protected 6-hydroxy-1H-indazole (e.g., 6-methoxy-1H-indazole, 1.0 eq) and DABCO (1.5 eq) in N,N-Dimethylformamide (DMF).
-
Addition: Add dimethyl carbonate (DMC, 5.0 eq) to the mixture.
-
Reaction: Heat the reaction system to reflux (or ~100-120 °C) and stir for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the mixture to room temperature. Add water to precipitate the product or dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: If a protecting group was used (e.g., methoxy), cleave it using appropriate conditions (e.g., BBr₃ for a methoxy group[10]) to yield the final product, this compound.
Strategy 2: Regioselective Ring Formation (Cadogan Cyclization)
A superior strategy for guaranteeing N2-selectivity is to build the ring from precursors where the methyl group is already attached to the correct nitrogen atom. The one-pot condensation followed by Cadogan reductive cyclization is a powerful example.[11]
Causality Behind Experimental Choices:
-
Starting Materials: A suitably substituted o-nitrobenzaldehyde and methylamine are used. The methylamine directly becomes the N2-substituent, completely bypassing the N1/N2 selectivity problem.
-
Reductive Cyclization: A reducing agent like tri-n-butylphosphine (P(n-Bu)₃) deoxygenates the nitro group, which then cyclizes onto the imine formed in situ. This forms the N-N bond and the pyrazole ring in one smooth operation.
Figure 3: Workflow for N2-regiospecific synthesis via Cadogan cyclization.
Experimental Protocol: N2-Regiospecific Synthesis
-
Preparation: To a solution of 4-hydroxy-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent like isopropanol (i-PrOH), add methylamine (as a solution, e.g., 40% in H₂O, 1.5 eq).
-
Condensation: Heat the mixture (e.g., to 80 °C) for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Cyclization: Add tri-n-butylphosphine (P(n-Bu)₃, 1.5 eq) to the reaction mixture.
-
Reaction: Continue heating at 80 °C until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to afford the pure this compound.
| Parameter | Strategy 1: Direct Methylation | Strategy 2: Ring Formation |
| Regioselectivity | Good to excellent (often >90% N2) | Absolute (>99% N2) |
| Key Reagents | DABCO, Dimethyl Carbonate | Methylamine, P(n-Bu)₃ |
| Precursor | 6-Hydroxy-1H-indazole (may need protection) | o-Nitrobenzaldehyde derivative |
| Advantages | Uses common indazole starting material. | Unambiguous regiochemical outcome. |
| Disadvantages | May require protecting groups; selectivity is condition-dependent. | Requires specific, potentially less available starting material. |
Summary and Comparative Analysis
The choice between synthetic routes for 1-methyl vs. 2-methyl-indazol-6-ol is fundamentally a choice between leveraging thermodynamic stability and enforcing kinetic control or a regiodefined cyclization.
| Feature | Synthesis of 1-Methyl-1H-indazol-6-ol | Synthesis of this compound |
| Controlling Principle | Thermodynamic Control | Kinetic Control or Regiospecific Ring Construction |
| Standard Protocol | NaH / MeI in THF | Cadogan Cyclization (o-nitrobenzaldehyde + methylamine) |
| Regioselectivity | Excellent (>95:5 for N1) | Good (Direct) to Absolute (Cyclization) for N2 |
| Key Strengths | High yield, high selectivity, reliable procedure. | Cyclization route offers unambiguous N2 placement. |
| Potential Challenges | Handling of pyrophoric NaH. | Direct methylation can yield mixtures; cyclization requires a specific starting material. |
| Scalability | Generally straightforward. | Cyclization is often robust and scalable. |
For drug development professionals, the synthesis of the N1-isomer is often a more direct path via the well-established NaH/THF protocol. For the N2-isomer, while direct methylation is feasible, the investment in preparing the necessary o-nitrobenzaldehyde for a regiospecific Cadogan cyclization often pays dividends in reliability, purity, and scalability, eliminating the purification challenges associated with separating N1/N2 isomers.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Hydroxy-3-methylindazole synthesis - chemicalbook [chemicalbook.com]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of 2-Methyl-2H-indazol-6-ol
Introduction: The Critical Role of Isomer Identification in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3][4] The indazole ring system exists in two primary tautomeric forms, 1H- and 2H-indazole, which can be alkylated to produce N-1 and N-2 substituted isomers, respectively.[5][6] These isomers, while structurally similar, often exhibit vastly different physicochemical, pharmacological, and toxicological profiles. Consequently, the unambiguous structural validation of a specific isomer, such as 2-Methyl-2H-indazol-6-ol, is not merely an academic exercise but a critical step in the drug development pipeline.
Synthetic routes intended to produce a single indazole isomer can frequently yield a mixture of both N-1 and N-2 substituted products.[5][7] This guide provides an in-depth comparison of spectroscopic techniques to definitively identify and validate the structure of this compound, distinguishing it from its key isomer, 1-Methyl-1H-indazol-6-ol. We will delve into the causality behind the spectroscopic differences and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Isomeric Challenge: this compound vs. 1-Methyl-1H-indazol-6-ol
The fundamental difference lies in the point of attachment of the methyl group to the nitrogen atom within the pyrazole ring. In the 2H-isomer, the methyl group is on the nitrogen atom adjacent to the benzene ring fusion (N2), while in the 1H-isomer, it is on the nitrogen at the "outer" position (N1). This seemingly minor change significantly alters the electronic environment of the entire molecule, leading to distinct and measurable differences in their spectroscopic signatures. NMR spectroscopy, in particular, serves as the most powerful tool for this differentiation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the gold standard for assigning the structures of 1- and 2-substituted indazoles because the spectra of the two isomers are consistently and significantly different.[6]
¹H NMR Spectroscopy: Unveiling the Proton Environment
Expertise & Causality: The chemical shift of the proton at the 3-position (H-3) is highly diagnostic. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to its counterpart in 1H-indazoles.[5] This is due to the anisotropic effect of the neighboring nitrogen (N-1) and the overall electron distribution in the 2H-tautomeric form. Conversely, other ring protons in 2H-isomers, such as H-4, H-5, and H-7, may appear at slightly lower frequencies (more shielded) than in the corresponding 1H-isomers.[6] The N-methyl signal itself also provides clues, often appearing at a slightly different chemical shift between the two isomers.
¹³C NMR Spectroscopy: A Robust Confirmation
Expertise & Causality: ¹³C NMR is an excellent complementary technique for unambiguous assignment.[6][8] The carbon chemical shifts, particularly those of the pyrazole ring (C-3, C-3a, and C-7a), are sensitive to the position of the N-alkylation. The difference in the electronic environment between the N-1 and N-2 isomers leads to predictable and reproducible variations in the ¹³C NMR spectrum, providing a solid, self-validating system when used in conjunction with ¹H NMR data.
Comparative NMR Data Summary
The following table summarizes the expected NMR data for this compound, contrasted with the predicted values for its 1-Methyl-1H isomer. These predictions are based on established principles and data from structurally related compounds.[5][6][9]
| Assignment | Expected ¹H NMR (δ, ppm) for this compound | Predicted ¹H NMR (δ, ppm) for 1-Methyl-1H-indazol-6-ol | Expected ¹³C NMR (δ, ppm) for this compound | Predicted ¹³C NMR (δ, ppm) for 1-Methyl-1H-indazol-6-ol | Key Differentiator |
| N-CH₃ | ~4.1 - 4.3 (s) | ~3.9 - 4.1 (s) | ~35 - 38 | ~33 - 36 | N-CH₃ protons and carbon are typically more deshielded in the 2H-isomer. |
| H-3 | ~8.2 - 8.4 (s) | ~7.9 - 8.1 (s) | ~120 - 123 | ~133 - 136 | H-3 is significantly downfield in the 2H-isomer. [5] |
| H-4 | ~7.5 - 7.6 (d) | ~7.6 - 7.7 (d) | ~122 - 124 | ~120 - 122 | |
| H-5 | ~6.7 - 6.8 (dd) | ~6.8 - 6.9 (dd) | ~113 - 115 | ~115 - 117 | |
| H-7 | ~6.9 - 7.0 (d) | ~7.2 - 7.3 (d) | ~98 - 100 | ~108 - 110 | H-7 is significantly shielded in the 2H-isomer. |
| OH | ~9.5 - 10.0 (br s) | ~9.5 - 10.0 (br s) | - | - | Signal is broad and position is solvent-dependent. |
| C-6 (with OH) | - | - | ~155 - 158 | ~154 - 157 |
Note: All shifts are predicted for DMSO-d₆ as the solvent. 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets, 'br s' = broad singlet.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at 400 MHz or higher.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
-
Mass Spectrometry (MS): Molecular Formula Confirmation
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the synthesized compound. However, as constitutional isomers, this compound and 1-Methyl-1H-indazol-6-ol have the exact same molecular formula (C₈H₈N₂O) and therefore the same exact mass.
Trustworthiness: While MS cannot differentiate between these isomers, it provides a critical validation checkpoint. A successful HRMS analysis confirms that the compound has the correct elemental formula, ruling out other potential products and impurities with different compositions. The expected monoisotopic mass for C₈H₈N₂O is 148.0637 g/mol .
Experimental Protocol: ESI-MS Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 149.0715.
-
Analysis: Compare the experimentally measured exact mass to the theoretically calculated mass. A mass accuracy of <5 ppm is considered excellent confirmation of the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. For this compound, the most prominent and diagnostic absorption will be the O-H stretching vibration from the hydroxyl group, which typically appears as a broad band in the 3200-3600 cm⁻¹ region. The presence of the aromatic system will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
While IR is excellent for this primary functional group analysis, it is generally not used to differentiate between N-1 and N-2 isomers, as their IR spectra are often very similar, with only minor differences in the complex "fingerprint" region (below 1500 cm⁻¹).
Comparative IR Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comments |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Confirms the presence of the -OH group. |
| C-H Stretch (aromatic) | 3000 - 3100 (sharp) | Indicates the aromatic ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 (sharp) | Indicates the N-CH₃ group. |
| C=C Stretch (aromatic) | 1450 - 1600 | Multiple bands expected, characteristic of the bicyclic aromatic system. |
Experimental Protocol: ATR-FTIR Spectrum Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Integrated Workflow for Structural Validation
A robust validation relies on the logical integration of data from multiple analytical techniques. No single method provides the complete picture, but together they form a self-validating system. The workflow below illustrates the ideal process for confirming the structure of this compound.
Caption: Integrated workflow for the spectroscopic validation of this compound.
Conclusion
The definitive structural validation of this compound requires a multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and IR spectroscopy verifies the presence of key functional groups, NMR spectroscopy remains the unequivocal tool for distinguishing between N-1 and N-2 indazole isomers. The chemical shift of the H-3 proton, in conjunction with the shifts of the N-methyl group and key carbons in the ¹³C spectrum, provides a robust and reliable signature for the 2H-indazole structure. By following the integrated workflow presented, researchers can confidently and accurately validate their target molecule, ensuring the scientific integrity of their subsequent research and development efforts.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Reactivity of 1H- and 2H-Indazole Tautomers for the Modern Organic Chemist
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates underscores the necessity of mastering its chemical behavior. However, the intrinsic tautomerism of the indazole ring system presents a formidable challenge and a unique synthetic opportunity. The delicate equilibrium between the 1H- and 2H-tautomers, and their differential reactivity, dictates the outcome of synthetic transformations. This guide provides an in-depth, experimentally-grounded comparison of the reactivity of these two tautomers, moving beyond a simple recitation of facts to explain the underlying principles that govern their chemical behavior.
The Tautomeric Landscape: Stability as the Starting Point
Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole. The 1H-form, with its benzenoid structure, is the thermodynamically more stable of the two.[1][2][3][4][5] This stability difference, generally estimated to be around 2.3-4.5 kcal/mol, is a critical factor that influences the products of many reactions, particularly those that are allowed to reach thermodynamic equilibrium.[3][4][6] The 2H-tautomer, possessing a quinonoid structure, is less stable but plays a crucial role as a reactive intermediate in many transformations.[4]
-
1H-Indazole: More stable, benzenoid character.
-
2H-Indazole: Less stable, quinonoid character, often kinetically favored in reactions.
This fundamental difference in stability is the key to understanding and controlling the regioselectivity of reactions on the indazole core.
N-Functionalization: A Tale of Kinetic vs. Thermodynamic Control
The most extensively studied aspect of indazole reactivity is the N-alkylation, a common step in the synthesis of bioactive molecules. The outcome of this reaction is a classic example of kinetic versus thermodynamic control, heavily influenced by the choice of base, solvent, and substituents on the indazole ring.[1][2][7]
Generally, the N-2 position is more sterically accessible and is often the site of initial, kinetically-controlled attack.[8] However, given that the N-1 substituted product is thermodynamically more stable, reactions that are reversible or are run under conditions that allow for equilibration will favor the N-1 isomer.[9][10]
Conditions Favoring N-1 Alkylation (Thermodynamic Control)
A combination of a strong, non-coordinating base in a non-polar, aprotic solvent is highly effective for achieving N-1 selectivity.[1][11] The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for directing alkylation to the N-1 position, often with exceptional regioselectivity (>99:1 for certain substrates).[2][9][12]
The prevailing mechanistic hypothesis for this selectivity involves the formation of a sodium-chelated intermediate. The sodium cation is thought to coordinate with the N-2 nitrogen and an electron-rich substituent at the C-3 position (such as a carbonyl group), sterically hindering the approach of the electrophile to the N-2 position and thus directing it to N-1.[13] Similarly, the use of cesium carbonate (Cs₂CO₃) in dioxane has been shown to be highly effective for selective N-1 alkylation, likely through a similar chelation mechanism.[14]
Table 1: Experimental Data for Regioselective N-Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Reference(s) |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [2][11] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [2][11] |
| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [2][11] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | RT | 1:2.5 | [2][11] |
| 1H-Indazole | Ethyl 2-diazoacetate | TfOH | DCE | 50 | 0:100 | [11][15] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | 96% yield of N1 | [11][14] |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | [11] |
Conditions Favoring N-2 Alkylation (Kinetic Control)
Selective N-2 alkylation is often achieved under conditions that favor the kinetically controlled pathway. The Mitsunobu reaction, for instance, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has been shown to favor the N-2 isomer.[2][11] This is attributed to the reaction proceeding through the more sterically accessible N-2 position of the neutral indazole.
Another highly effective method for achieving N-2 selectivity is the use of diazo compounds in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[15] This metal-free approach provides excellent yields and high regioselectivity for the N-2 product.
The presence of electron-withdrawing substituents at the C-7 position of the indazole ring has also been shown to strongly direct alkylation to the N-2 position, even when using NaH in THF.[2][9] This electronic effect overrides the steric directing effect of the base's counter-ion.
Electrophilic Substitution on the Indazole Core
Beyond N-functionalization, the differential reactivity of the 1H- and 2H-tautomers extends to electrophilic substitution on both the pyrazole and benzene rings.
C-3 Functionalization
The C-3 position of the indazole ring is analogous to the C-3 position of indole and is a key site for functionalization.
-
Halogenation: Direct halogenation (iodination, bromination) of N-unsubstituted indazoles typically occurs at the C-3 position under basic conditions. For instance, treatment with iodine and potassium hydroxide in DMF is an effective method for the synthesis of 3-iodoindazoles.[16]
-
Acylation: C-3 acylation can be achieved through metalation of an N-protected indazole followed by reaction with an acyl chloride.[16]
-
Sulfonylation: Recent methods have demonstrated the electrochemical sulfonylation of 2H-indazoles at the C-3 position.[16]
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of indazole undergoes electrophilic aromatic substitution, with the regioselectivity influenced by the position of the NH proton and the nature of any N-substituents. In N-1 substituted indazoles, the pyrazole ring acts as an electron-donating group, directing electrophiles primarily to the C-5 and C-7 positions. Conversely, in N-2 substituted indazoles, the pyrazole ring is electron-withdrawing, directing electrophiles to the C-4 and C-6 positions. For the parent 1H-indazole, nitration typically yields the 5-nitro derivative as the major product.
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation using NaH/THF[2][11]
This protocol is designed to favor the thermodynamically more stable N-1 alkylated indazole.
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-1 alkylated indazole.
Protocol 2: General Procedure for N-2 Selective Alkylation using TfOH and a Diazo Compound[11][15]
This protocol provides high regioselectivity for the kinetically favored N-2 alkylated indazole.
-
To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N-2 alkylated indazole.
Visualizing the Reactivity Pathways
Caption: Regioselective N-alkylation pathways of indazole.
Conclusion
The dual reactivity of the 1H- and 2H-indazole tautomers is not a synthetic liability but rather a powerful tool for the discerning chemist. By understanding the principles of thermodynamic versus kinetic control, and the subtle interplay of steric and electronic effects, it is possible to selectively functionalize the indazole core with a high degree of precision. The experimental conditions outlined in this guide provide a robust starting point for researchers seeking to harness the unique chemistry of this important heterocyclic system. As the demand for novel indazole-based therapeutics continues to grow, a deep understanding of its tautomeric reactivity will remain an invaluable asset in the design and synthesis of the next generation of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. soc.chim.it [soc.chim.it]
A Senior Application Scientist's Guide to the Validation of 2-Methyl-2H-indazol-6-ol Purity by High-Performance Liquid Chromatography
Introduction: The Criticality of Purity in Novel Compound Development
In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the cornerstone of safety and efficacy.[1] For a research compound like 2-Methyl-2H-indazol-6-ol, which holds potential as a building block in medicinal chemistry, establishing a robust and validated analytical method for purity determination is a non-negotiable first step. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[2][3][4]
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] This document is designed for researchers, analytical scientists, and quality control professionals who require a practical and scientifically rigorous approach to analytical method validation.
Pillar 1: The Core Methodology – A Reversed-Phase HPLC Approach
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and adaptability.[2][7][8] For a moderately polar, aromatic compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Causality Behind Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for aromatic compounds like our target analyte via hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing, which is crucial for accurately resolving the main peak from closely eluting impurities.
-
Mobile Phase Composition: A gradient elution using water (buffered to a slightly acidic pH, e.g., with 0.1% formic acid) and acetonitrile is selected. The acidic pH ensures that the hydroxyl group on the indazole ring is protonated, leading to consistent retention and sharp peak shapes. A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.
-
Detector Selection: The indazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., ~250 nm, determined by scanning the analyte) provides the high sensitivity and specificity required for detecting trace impurities.
Experimental Workflow Diagram
Caption: Overall workflow for HPLC purity analysis.
Pillar 2: The Self-Validating System – Protocol & ICH Validation
A method is only reliable if it is validated. The validation process itself is a self-validating system, providing documented evidence that the method is fit for its intended purpose. We will follow the internationally recognized ICH Q2(R1) guideline.[6][9]
Detailed Experimental Protocol: HPLC Purity of this compound
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS) for control and data processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
-
Working Standard Solution (0.5 mg/mL): Dilute the stock solution 1:1 with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound test sample and dissolve in 50.0 mL of diluent.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
ICH Q2(R1) Validation Parameters
The following validation characteristics are essential for a purity method. The relationship between these pillars of validation ensures a robust and reliable method.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
1. Specificity (Selectivity): The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
-
Protocol: Perform forced degradation studies. Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples.
-
Acceptance Criteria: The main peak of this compound should be resolved from all degradation product peaks (resolution > 2.0). The PDA detector should be used to confirm peak purity.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.75 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
3. Accuracy (Trueness): The closeness of agreement between the value accepted as a conventional true value and the value found.
-
Protocol: Perform spike recovery. Spike a known amount of the API sample with known amounts of impurities or, if unavailable, the API standard itself at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent sample solutions on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the purity results should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (±0.1 mL/min)
-
Column temperature (±2 °C)
-
Mobile phase pH (±0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not significantly change.
Summary of Expected Validation Data
| Parameter | Method | Expected Result / Acceptance Criteria |
| Specificity | Forced Degradation | Main peak resolved from all degradants (Resolution > 2.0) |
| Linearity | Calibration Curve (5 levels) | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Derived from Linearity | LOQ to 150% of working concentration |
| Accuracy | Spike Recovery (3 levels, n=3) | Mean Recovery: 98.0% - 102.0% |
| Precision | ||
| Repeatability | 6 independent samples | RSD ≤ 2.0% |
| Intermediate | Different day/analyst | RSD ≤ 2.0% |
| LOQ | Signal-to-Noise (S/N ≈ 10) | Precision at LOQ ≤ 10% |
| Robustness | Varied parameters | SST criteria met; results consistent |
Pillar 3: Comparative Analysis – HPLC vs. Alternative Technologies
While HPLC is the workhorse for purity analysis, it is essential to understand its position relative to other modern techniques. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a significant evolution.
-
UPLC-MS: This technique uses columns with smaller particle sizes (<2 µm), requiring much higher pressures. The result is a dramatic increase in resolution and a significant reduction in run time. Coupling with a mass spectrometer provides mass-to-charge ratio data, which is invaluable for the definitive identification of unknown impurities, something a UV detector cannot do.[8]
Method Comparison Diagram
Caption: Feature comparison of HPLC vs. UPLC-MS.
Quantitative Comparison Table
| Feature | Validated HPLC Method | UPLC-MS | Rationale / Insight |
| Primary Use | Routine QC, Purity Assay | Impurity Identification, High-throughput screening | HPLC is robust and cost-effective for known compounds; UPLC-MS excels at characterization and discovery.[7] |
| Resolution | High | Very High | Smaller particles in UPLC columns provide sharper peaks and better separation of trace impurities. |
| Analysis Time | ~25 minutes | < 5 minutes | UPLC significantly reduces solvent consumption and increases sample throughput. |
| Identification | Retention Time vs. Standard | Mass-to-Charge Ratio (m/z) | MS provides structural information, allowing for the identification of unknown impurities without needing a reference standard.[8] |
| Cost & Complexity | Lower | Higher | UPLC-MS systems have a higher capital cost and require more specialized operator training. |
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool. For this compound, the validated reversed-phase HPLC method described herein provides a trustworthy system for ensuring its purity, a critical attribute for its application in research and drug development. By grounding our protocol in the principles of the ICH Q2(R1) guidelines, we establish a method that is not only scientifically sound but also meets global regulatory expectations. While advanced techniques like UPLC-MS offer enhanced speed and identification capabilities, a well-validated HPLC method remains the cornerstone of quality control, providing an optimal balance of performance, reliability, and accessibility for routine purity assessment.
References
- 1. nicovaper.com [nicovaper.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. starodub.nl [starodub.nl]
A Comparative Guide to Alkylating Agents for Indazole Synthesis: Strategies for Regioselective N-Functionalization
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern therapeutics, featuring in a range of approved drugs for oncology and other indications. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in modulating the pharmacological profile of these molecules. However, the inherent tautomerism of the indazole ring presents a significant challenge: the frequent formation of a mixture of N1 and N2 regioisomers.[1][2][3][4][5] This guide offers a comparative analysis of various alkylating agents and methodologies, providing experimental data and mechanistic insights to enable the rational selection of conditions for achieving desired regioselectivity in indazole synthesis.
The Challenge of Regioselectivity in Indazole Alkylation
The indazole nucleus possesses two nitrogen atoms, both of which can act as nucleophiles in alkylation reactions. The resulting products, N1- and N2-alkylated indazoles, often exhibit distinct biological activities. Consequently, controlling the site of alkylation is paramount for efficient drug discovery and development. The regiochemical outcome of indazole alkylation is a delicate interplay of several factors:
-
Steric and Electronic Effects of Indazole Substituents: The nature and position of substituents on the indazole ring can significantly influence the accessibility and nucleophilicity of the N1 and N2 positions.[1][2][3][6]
-
The Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile play a crucial role.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the N1/N2 product ratio by influencing the nature of the indazole anion and the reaction mechanism.[7]
This guide will dissect these factors, providing a framework for navigating the complexities of indazole N-alkylation.
Mechanistic Considerations: Thermodynamic vs. Kinetic Control
The regioselectivity in indazole alkylation is often governed by a competition between the thermodynamically more stable N1-isomer and the kinetically favored N2-isomer.[2][7]
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][8][9][10][11] Conditions that allow for equilibration can favor the formation of the N1-alkylated product.[2] Conversely, conditions that favor rapid, irreversible reactions often lead to a higher proportion of the N2-isomer. The choice of base and solvent is critical in this regard. For instance, strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favor N1-alkylation, suggesting a mechanism that allows for thermodynamic control.[1][2][3][6][7][12]
Comparative Analysis of Alkylating Agents and Methodologies
Alkyl Halides and Tosylates under Basic Conditions
This is the most conventional approach to indazole alkylation. The choice of base and solvent is paramount in directing the regioselectivity.
Key Insights & Causality:
-
NaH in THF for N1-Selectivity: The combination of sodium hydride in tetrahydrofuran has proven to be a robust system for achieving high N1-selectivity, particularly for indazoles bearing electron-withdrawing or sterically demanding substituents at the C3 position.[1][2][3][4][6][12] It is proposed that the sodium cation coordinates to both the N2 nitrogen and a nearby Lewis basic group on the C3 substituent, sterically hindering the approach of the alkylating agent to the N2 position.[7][9]
-
K₂CO₃ in DMF - A Mixture of Isomers: Weaker bases like potassium carbonate in polar aprotic solvents such as DMF often lead to a mixture of N1 and N2 isomers, which may require chromatographic separation.[13] This is a straightforward method but lacks selectivity.[13]
-
Substituent Effects:
-
C3-Substituents: Large steric groups (e.g., tert-butyl) or coordinating groups (e.g., -CO₂Me, -CONHMe) at the C3 position strongly favor N1-alkylation when using NaH in THF.[1][2][3][4]
-
C7-Substituents: Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can lead to excellent N2-selectivity.[1][2][3][6][13]
-
Data Summary:
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | 89 | [13] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | 91 | [13] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | >99 : 1 | >90 | [13] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 | [13] |
| 1H-indazole | isobutyl bromide | K₂CO₃ / DMF | 58 : 42 | 47 (N1), 25 (N2) | [14] |
Experimental Protocol: N1-Selective Alkylation using NaH/THF
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).[13]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[13]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[13][15] Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[13][16]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[13][15][16]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[13][15][16]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[13]
Mitsunobu Reaction for N2-Selectivity
The Mitsunobu reaction, which utilizes an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DIAD or DEAD), often shows a preference for the formation of the N2-alkylated indazole.[2][12][13][17]
Key Insights & Causality:
This method is particularly useful for accessing the N2-regioisomer, which can be challenging to obtain selectively with alkyl halides. The mechanism is thought to involve the formation of a phosphonium salt with the indazole anion, where the steric environment around the N1 position may favor attack at N2. Recent studies suggest that a phosphine intermediate could provide chelation control, directing alkylation to the N2-atom.[10]
Data Summary:
| Indazole Substrate | Alcohol | N1:N2 Ratio | N2-Isomer Yield (%) | N1-Isomer Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | 1 : 2.5 | 58 | 20 | [2][12][13] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | High N2-selectivity | >90 | - | [10] |
Experimental Protocol: N2-Selective Alkylation via Mitsunobu Reaction
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[13]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[13]
-
Concentration: Remove the solvent under reduced pressure.[13]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[13]
Diazo Compounds with Brønsted Acid Catalysis for N2-Selectivity
A modern and highly selective method for N2-alkylation involves the use of diazo compounds in the presence of a catalytic amount of a strong Brønsted acid, such as triflic acid (TfOH).[18]
Key Insights & Causality:
This metal-free approach offers excellent regioselectivity for the N2 position, often with complete exclusion of the N1-isomer.[18] The proposed mechanism involves protonation of the diazo compound by TfOH, followed by nucleophilic attack by the N2-nitrogen of the indazole. This method is notable for its mild conditions and high functional group tolerance.[18]
Data Summary:
| Indazole Substrate | Diazo Compound | Catalyst | N1:N2 Ratio | Yield (%) | Reference |
| 1H-indazole | Ethyl diazoacetate | TfOH | 0 : 100 | 95 | [13] |
Experimental Protocol: TfOH-Catalyzed N2-Alkylation with Diazo Compounds
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous dichloromethane (DCM), cool to 0 °C.[13][17]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.[13]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[13]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[13]
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[13]
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[13]
Conclusion and Future Perspectives
The selective N-alkylation of indazoles remains a pivotal challenge in synthetic and medicinal chemistry. While traditional methods using alkyl halides and bases can be effective, they often suffer from a lack of regioselectivity. Modern methodologies, such as the Mitsunobu reaction and acid-catalyzed reactions with diazo compounds, have emerged as powerful tools for accessing the N2-isomer with high fidelity.
The choice of an appropriate alkylating agent and methodology should be guided by the desired regioisomeric outcome, the nature of the indazole substrate, and the scalability of the process. For N1-alkylation, the use of NaH in THF remains a highly reliable method, especially for C3-substituted indazoles. For N2-alkylation, the TfOH-catalyzed reaction with diazo compounds offers exceptional selectivity under mild, metal-free conditions.
As our understanding of the subtle mechanistic factors governing regioselectivity deepens, the development of even more versatile and selective alkylation protocols can be anticipated, further empowering the synthesis of novel indazole-based therapeutics.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the Regioselectivity of Different Indazole Alkylation Methods: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from the oncology drug Pazopanib to the complement inhibitor Danicopan.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole's nitrogen atoms. Consequently, the ability to control the regioselective alkylation of the N1 versus the N2 position is not merely a synthetic challenge but a critical step in drug design and development. Direct alkylation of the 1H-indazole ring often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[3][4][5]
This guide provides an in-depth comparison of common and advanced indazole alkylation methods. We will move beyond simple protocols to explore the mechanistic principles that govern regioselectivity, offering field-proven insights to help you select and optimize the ideal conditions for your target molecule.
The Mechanistic Pillars of Regioselectivity
The outcome of an indazole alkylation is a delicate balance of thermodynamics, kinetics, and the specific interactions between the substrate, base, and solvent. Understanding these pillars is crucial for rational method selection.
Tautomerism and Thermodynamic Stability
The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered more thermodynamically stable.[5][6][7][8][9] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that allow for equilibration.[4][7]
The Ambident Indazolide Anion: Kinetic vs. Thermodynamic Control
Deprotonation of indazole creates an ambident indazolide anion with nucleophilic character at both nitrogen atoms. The reaction can then proceed under either kinetic or thermodynamic control.
-
Thermodynamic Control: Conditions that allow the reaction to reach equilibrium (e.g., reversible addition, longer reaction times, or pathways that enable isomerisation) will favor the formation of the more stable N1-alkylated product.[7][8]
-
Kinetic Control: Conditions that favor the fastest-forming product, often under irreversible conditions, can lead to the N2-alkylated product. The N2 position can be kinetically favored in some cases.[4][10]
The Decisive Role of Base, Cation, and Solvent
The choice of base and solvent is arguably the most critical factor in directing regioselectivity. The nature of the ion pair formed between the indazolide anion and the metal cation from the base dictates the accessibility of the two nitrogen atoms.[3]
-
Tight Ion Pairs (TIPs): Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) promote the formation of a "tight ion pair".[11] The small Na⁺ cation can coordinate closely with the N2 atom and a nearby directing group (e.g., a C3-carbonyl), sterically blocking the N2 position and directing the alkylating agent to N1.[3][5][9][12]
-
Solvent-Separated Ion Pairs (SIPs): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) lead to "solvent-separated ion pairs".[11] The cation is solvated, and the indazolide anion is more "free," allowing alkylation to occur at both nitrogen atoms, often resulting in regioisomeric mixtures.[3][4]
Harnessing Steric and Electronic Effects
Substituents on the indazole ring provide another layer of control:
-
C7 Position: Bulky groups at the C7 position sterically hinder the approach to the adjacent N1 atom, thereby promoting N2-alkylation.[3][4] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position confer excellent N2 regioselectivity, a phenomenon attributed to the formation of a tight ion pair that directs alkylation away from N1.[3][7][8][13]
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF, by participating in chelation of the sodium cation.[3][7][8]
Comparative Analysis of Alkylation Methodologies
The following table summarizes the performance of key alkylation methods. The choice of method depends directly on whether the N1 or N2 isomer is the desired product.
| Method Class | Typical Conditions | Predominant Isomer | Key Advantages | Common Drawbacks |
| Strong Base / Aprotic Solvent | NaH in THF or Dioxane | N1 | High N1-selectivity, especially with C3 directing groups.[3][7] | Sensitive to moisture; NaH requires careful handling. |
| Weak Base / Polar Solvent | K₂CO₃ or Cs₂CO₃ in DMF | Mixture (often N1 favored) | Operationally simple, less stringent requirements for anhydrous conditions.[4] | Often poor regioselectivity, requiring difficult isomer separation.[3] |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD in THF | N2 | Mild conditions, good for a variety of alcohols.[4] | Stoichiometric phosphine oxide byproduct can complicate purification. Often favors N2 but selectivity can vary.[7][8] |
| Acid-Catalyzed (Trichloroacetimidate) | R-OC(=NH)CCl₃, TfOH or Cu(OTf)₂ | N2 | Excellent N2-selectivity (>99:1), broad substrate scope including primary, secondary, and tertiary alcohols.[14][15][16] | Requires preparation of the trichloroacetimidate reagent. |
| Acid-Catalyzed (Diazo) | Diazo compound, TfOH | N2 | High N2-selectivity, metal-free conditions.[17] | Diazo compounds can be hazardous and require careful preparation. |
Experimental Protocols & In-Depth Discussion
Method 1: High N1-Selectivity via Thermodynamic Control
This protocol, utilizing sodium hydride in THF, is the gold standard for achieving high N1-regioselectivity. The mechanism relies on the formation of a sodium-chelated intermediate that sterically shields the N2 position.[5][12]
Detailed Experimental Protocol (N1-Alkylation): [3][4][12]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Cooling controls the initial exotherm from hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat as needed (e.g., 50 °C) for 16-24 hours, monitoring completion by TLC or LC-MS.
-
Quenching: After completion, carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Supporting Experimental Data (N1-Selectivity):
| Indazole Substituent | Alkylating Agent | Conditions | N1:N2 Ratio | Yield (%) | Reference |
| 3-CO₂Me | n-Pentyl bromide | NaH, THF | >99:1 | 89 | [8] |
| 3-COMe | n-Pentyl bromide | NaH, THF | >99:1 | 91 | [7] |
| 3-t-Bu | n-Pentyl bromide | NaH, THF | >99:1 | 94 | [7] |
| Unsubstituted | n-Pentyl bromide | NaH, THF | 1:1.3 | 80 | [7] |
Note the dramatic effect of the C3-substituent in directing the reaction to N1. Without a directing group, the selectivity is lost.
Method 2: High N2-Selectivity via Directed Methods
Achieving high N2-selectivity often requires moving away from standard base/solvent conditions and employing specific reagents that favor kinetic attack at the N2 position or use steric blocking at N1. The acid-catalyzed reaction with alkyl trichloroacetimidates is a particularly robust and modern method.[15]
Mechanism Rationale: The proposed mechanism involves protonation of the trichloroacetimidate by a strong acid like TfOH. This activation facilitates nucleophilic attack by the indazole. Quantum mechanical analysis suggests that while the 1H-indazole tautomer is more stable, the energy barrier for N2-alkylation from this tautomer is significantly lower than the barrier for N1-alkylation (which would require tautomerization to the less stable 2H-form first), accounting for the high N2 selectivity.[14]
Detailed Experimental Protocol (N2-Alkylation): [4][17]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or dioxane), add triflic acid (TfOH, 0.2 eq.) dropwise at 0 °C. Causality: TfOH is a strong acid that protonates and activates the trichloroacetimidate, making it a potent electrophile for the neutral indazole nucleophile.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.
Supporting Experimental Data (N2-Selectivity):
| Indazole Substituent | Alkylating Agent | Conditions | N2:N1 Ratio | Yield (%) | Reference |
| Unsubstituted | Isopropyl 2,2,2-trichloroacetimidate | TfOH, DCE | >99:1 | 96 | [15] |
| 5-Nitro | Cyclohexyl 2,2,2-trichloroacetimidate | TfOH, Dioxane | >99:1 | 85 | [15] |
| 7-Me | n-Pentyl bromide | NaH, THF | 1:1 | 80 | [8] |
| 7-NO₂ | n-Pentyl bromide | NaH, THF | >24:1 | 90 | [7][8] |
Note how the C7-NO₂ group effectively directs alkylation to the N2 position even under standard NaH/THF conditions, highlighting the powerful influence of ring electronics.
Conclusion and Strategic Recommendations
The regioselective alkylation of indazoles is a solvable challenge with a clear set of guiding principles.
-
For N1-Alkylated Products: The combination of NaH in THF is the most reliable method, particularly for indazoles bearing a C3-carbonyl or other chelating group. This approach leverages thermodynamic control and steric hindrance through a tight ion pair.
-
For N2-Alkylated Products: The most effective and general methods are acid-catalyzed reactions with alkyl 2,2,2-trichloroacetimidates or diazo compounds , which operate under kinetic control with exceptionally high selectivity. Alternatively, installing a substituent at the C7-position can effectively block the N1 site and direct alkylation to N2 under more traditional conditions.
-
For Mixtures or Difficult Substrates: Conditions like K₂CO₃ in DMF are operationally simple but often lead to regioisomeric mixtures. This route should be considered when the isomers are easily separable by chromatography or when a specific directing strategy is not available.
By understanding the interplay of ion pairs, sterics, electronics, and kinetic versus thermodynamic factors, researchers can move from trial-and-error to a rational design of experiments, efficiently accessing the desired indazole regioisomer for their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
literature review of 2-Methyl-2H-indazol-6-ol synthesis and applications
An In-Depth Technical Guide to the Synthesis and Application of 2-Methyl-2H-indazol-6-ol
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are cornerstone heterocyclic structures in modern medicinal chemistry.[1][2] Constituting a bicyclic system with fused benzene and pyrazole rings, the indazole nucleus is a "privileged scaffold," frequently appearing in molecules with a wide array of pharmacological activities.[1][3] These compounds have demonstrated efficacy as anti-inflammatory, anti-cancer, anti-microbial, and kinase-inhibiting agents.[1][2]
Within this critical class of compounds, this compound serves as a highly valuable synthetic intermediate. Its specific substitution pattern—a methyl group at the N2 position and a hydroxyl group at the 6-position—makes it a key building block for complex drug molecules, most notably in the synthesis of tyrosine kinase inhibitors. This guide provides a comparative analysis of synthetic routes to this compound, details its primary applications, and offers validated experimental protocols for its preparation.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: regiocontrol. The alkylation of an indazole precursor can occur at either the N1 or N2 position, and the choice of synthetic route is often dictated by the need to selectively obtain the N2-methylated isomer. We will compare three primary strategic approaches.
Route A: Direct N-Methylation of 6-Hydroxy-1H-indazole
This is the most direct conceptual route, but it is fraught with challenges of regioselectivity. The methylation of 6-hydroxy-1H-indazole or a protected variant with an agent like methyl iodide or dimethyl sulfate typically yields a mixture of N1 and N2 isomers.
-
Causality of Experimental Choices: The ratio of N1 to N2 alkylation is highly dependent on factors such as the solvent, base, and the nature of the electrophile. Polar aprotic solvents like DMF often favor N1 alkylation, while different conditions may be required to enhance the yield of the desired N2 product. Achieving high selectivity often requires extensive optimization or chromatographic separation, making it less ideal for large-scale synthesis.
Route B: De Novo Ring Synthesis
This strategy involves constructing the 2-methyl-indazole ring system from an acyclic precursor that already contains the N-methyl group. Methods like the Cadogan reductive cyclization are prime examples.
-
Causality of Experimental Choices: For instance, the reaction of an o-nitrobenzylidene amine with a reducing agent like a phosphine can lead to the formation of the N-N bond and cyclization to the indazole.[4] To synthesize the target molecule, one would need to start with a precursor like N-(2-nitro-4-methoxybenzylidene)methanamine. The methoxy group can later be cleaved to reveal the final hydroxyl group. While this approach offers excellent regiocontrol, it often involves more steps and requires access to specifically substituted starting materials.
Route C: Functional Group Interconversion from a Readily Available Precursor (Recommended)
This is arguably the most practical and widely utilized strategy, leveraging the synthesis of a stable, well-characterized intermediate: 2-Methyl-6-nitro-2H-indazole.[5][6] This route provides excellent regiocontrol and relies on robust, high-yielding chemical transformations. The synthesis proceeds via three key stages:
-
Regioselective N-Methylation: Methylation of 6-nitro-1H-indazole. The electron-withdrawing nitro group influences the electronics of the heterocyclic ring, allowing for more selective N2 methylation under specific conditions.
-
Nitro Group Reduction: The nitro group is reduced to an amine, yielding 2-methyl-2H-indazol-6-amine.
-
Diazotization and Hydrolysis: The resulting amine is converted to a diazonium salt, which is subsequently hydrolyzed to the target phenol, this compound.
This multi-step pathway is reliable and scalable, making it the preferred method in industrial and research settings.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A: Direct Methylation | Route B: De Novo Synthesis | Route C: Functional Group Interconversion |
| Starting Material | 6-Hydroxy-1H-indazole | Substituted o-nitrobenzaldehyde and methylamine | 6-Nitro-1H-indazole |
| Key Advantage | Atom economy, fewest steps conceptually | Excellent regiocontrol | High yields, reliable scalability, well-documented |
| Key Disadvantage | Poor regioselectivity (N1/N2 mixture) | Longer synthetic sequence, specialized starting materials | Multi-step process |
| Typical Reagents | Methyl iodide, K₂CO₃, DMF | Triethyl phosphite, protecting groups (for hydroxyl) | Dimethyl sulfate, SnCl₂, HCl, NaNO₂, H₂SO₄ |
| Scalability | Poor to Moderate | Moderate | Excellent |
Experimental Protocols: The Recommended Synthesis (Route C)
The following protocols are based on established and validated methodologies in organic synthesis.
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole
This procedure is adapted from reported syntheses of this key intermediate.[5]
-
Reaction Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM), add dimethyl sulfate (1.1 eq) and dimethyl sulfoxide (DMSO) as a co-solvent.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-Methyl-6-nitro-2H-indazole as a yellow solid.
Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine
This step involves a standard nitro group reduction.
-
Reaction Setup: Suspend 2-Methyl-6-nitro-2H-indazole (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Reaction Execution: Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst. Heat the reaction as necessary and monitor for completion.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to obtain the crude amine, which can be used directly or purified further.
Step 3: Synthesis of this compound
This final step utilizes the Sandmeyer-type conversion of an amine to a hydroxyl group.
-
Diazotization: Dissolve 2-Methyl-2H-indazol-6-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), and cool the mixture to 0-5 °C in an ice bath.
-
Reaction Execution: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group will be displaced by a hydroxyl group, with the evolution of nitrogen gas.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain pure this compound.
Visualizing the Synthetic Workflow
Caption: Comparative overview of primary synthetic routes to this compound.
Applications in Medicinal Chemistry and Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of multi-target tyrosine kinase inhibitors. The indazole scaffold is known to act as an effective bioisostere for the native indole ring of ATP, allowing indazole-containing molecules to fit into the ATP-binding pocket of various kinases.[7]
Case Study: Pazopanib
This compound is a documented precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. The 2-methyl-indazole core forms a significant part of the final drug structure, responsible for key binding interactions within the kinase domain. The synthesis of Pazopanib involves coupling the amine derivative (2-methyl-2H-indazol-6-amine) with a pyrimidine fragment, highlighting the importance of the functional group interconversion strategy (Route C) discussed earlier.[5][6]
Broader Applications of the Indazole Scaffold
The utility of the indazole core extends beyond Pazopanib. Other indazole-based drugs and clinical candidates include:
-
Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8]
-
Niraparib: A PARP inhibitor used in cancer therapy.[2]
-
Serotonin Receptor Agonists: Indazole analogs of tryptamines have been evaluated as potent agonists for serotonin receptors, relevant for neuropsychiatric research.[7][9]
The synthesis of analogs and derivatives of these drugs often requires functionalized indazole building blocks like this compound, underscoring its broad importance to the field.
Visualizing the Application
Caption: Role of this compound as a key intermediate in drug synthesis.
Conclusion
This compound is a molecule of significant strategic importance for researchers, scientists, and drug development professionals. While several synthetic pathways to its structure can be envisioned, a multi-step route involving the regioselective methylation of 6-nitro-1H-indazole followed by functional group manipulation stands out as the most reliable, scalable, and field-proven method. Its critical role as a building block for potent kinase inhibitors like Pazopanib ensures its continued relevance in the ongoing quest for novel therapeutics. The methodologies and comparisons presented in this guide offer a comprehensive framework for making informed decisions in the synthesis and application of this valuable compound.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. O-Methyl-AL-34662 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-2H-indazol-6-ol Derivatives
For professionals in drug discovery and medicinal chemistry, the unambiguous structural determination of synthesized compounds is a non-negotiable cornerstone of research integrity and program progression. The synthesis of N-substituted indazoles, a privileged scaffold in numerous pharmacologically active agents, presents a classic regioselectivity challenge.[1][2] Alkylation of the indazole core can occur at either the N1 or N2 position, yielding two distinct isomers with potentially divergent biological activities and physicochemical properties.[3][4] This guide provides an in-depth, experience-driven comparison of analytical methodologies for definitively confirming the structure of 2-Methyl-2H-indazol-6-ol derivatives, focusing on the causality behind experimental choices to ensure self-validating, trustworthy results.
The Central Challenge: N1 vs. N2 Isomerism
The thermodynamic stability of 1H-indazoles generally makes them the predominant tautomer, often favoring N1 alkylation under many conditions.[1][3] However, reaction kinetics, steric hindrance, and the choice of reagents can lead to significant, and sometimes preferential, formation of the N2-alkylated product.[4][5] Consequently, relying on reaction precedent alone is insufficient; rigorous analytical confirmation is mandatory. This guide will dissect the three primary techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation
NMR is the most powerful and accessible technique for distinguishing between N1 and N2 indazole isomers in solution. The key lies in exploiting through-bond and through-space correlations that are unique to each regioisomer.
Foundational Analysis: ¹H and ¹³C NMR
While one-dimensional NMR provides the initial structural overview, it is often insufficient for unambiguous assignment on its own. However, careful analysis of the chemical shifts, particularly of the proton at the C3 position (H3), can offer preliminary clues. In 2-substituted-2H-indazoles, the H3 proton is typically observed at a characteristically downfield chemical shift compared to its 1-substituted-1H counterpart.[6]
The Decisive Experiments: 2D NMR
Two-dimensional NMR experiments are essential for establishing unequivocal connectivity.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is arguably the most critical for this structural problem. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. The causality is simple: in a This compound , the N-methyl protons are three bonds away from the C3 carbon. This will result in a clear ³J correlation cross-peak in the HMBC spectrum. Conversely, in the N1 isomer, the methyl protons are too far from C3 (four bonds) to produce a significant correlation, but will instead show a correlation to C7a.[4] This single, observable correlation provides a powerful and logically sound basis for assignment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, detecting protons that are physically close to one another (< 5 Å), irrespective of their bonding network.[7][8] This provides the ultimate confirmation. For a This compound , the N-methyl group is located in spatial proximity to the proton at the C7 position (H7). A NOESY experiment will therefore reveal a cross-peak between the N-methyl protons and H7. This correlation is geometrically impossible for the N1 isomer, which would instead show an NOE to the proton at C3.[9]
The logical workflow for NMR analysis is a self-validating system. The hypothesis from 1D NMR is tested by the through-bond connectivity of HMBC and definitively confirmed by the through-space proximity shown by NOESY.
Comparative Data for Isomer Differentiation
The following table summarizes the key expected NMR data points that differentiate the two potential isomers of Methyl-indazol-6-ol.
| Parameter | This compound (Expected) | 1-Methyl-1H-indazol-6-ol (Expected) | Rationale for Differentiation |
| ¹H NMR (H3) | Downfield shift (e.g., >8.0 ppm)[6] | More upfield shift | The electronic environment of C3 is different in the two isomers. |
| HMBC Correlation | N-CH₃ protons correlate to C3 and C7a[4] | N-CH₃ protons correlate to C7a and C3a | A direct ³J coupling exists between N-CH₃ and C3 only in the 2H isomer. |
| NOESY Correlation | N-CH₃ protons correlate to H7 [9] | N-CH₃ protons correlate to H3 | The N-methyl group is spatially close to H7 only in the 2H isomer. |
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shifts and assess sample purity.
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the long-range coupling delay (D6) to optimize for a J-coupling of 8-10 Hz, which is typical for ³J C,H correlations. This corresponds to a delay of 50-62.5 ms.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the expected cross-peaks.
-
-
NOESY Acquisition:
-
Use a standard gradient-selected 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.5 s, to allow for the buildup of NOE.
-
Ensure complete relaxation between scans by setting the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the spectra for the key correlations outlined in the table above.
Mass Spectrometry (MS): A Supporting Role
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound, verifying that the methylation reaction has occurred as intended.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
However, distinguishing between the N1 and N2 isomers based solely on their fragmentation patterns can be difficult and unreliable without established reference standards for comparison.[11] While subtle differences in fragment intensities may exist due to the differential stability of the precursor ions, these are often not pronounced enough for de novo assignment.[12][13] Therefore, MS serves as a powerful tool for confirming mass and formula but should be considered secondary to NMR for the specific task of regioisomer assignment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column to separate the analyte from any potential impurities.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which will typically generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.
-
Data Analysis: Confirm that the measured m/z of the [M+H]⁺ ion corresponds to the calculated exact mass of the C₈H₉N₂O formula.
Single Crystal X-ray Crystallography: The Unambiguous Gold Standard
When NMR data is ambiguous or when the compound represents a novel scaffold for which no precedent exists, single crystal X-ray crystallography provides the ultimate, irrefutable proof of structure.[14] This technique determines the precise three-dimensional arrangement of every atom in the molecule, leaving no doubt as to the position of the methyl group.[15]
The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction, which can sometimes be a difficult and time-consuming process.[14]
Experimental Protocol: Structure Determination by X-ray Crystallography
-
Crystallization: Grow single crystals of the derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[14] A screening of various solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) is necessary to find optimal conditions.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to finalize atomic positions, yielding a complete and unambiguous 3D structure of the molecule.[15][16]
-
Comparative Analysis and Recommended Workflow
Choosing the right analytical strategy depends on the context of the research. For routine synthesis confirmation, a well-executed set of 2D NMR experiments is both sufficient and efficient. For pivotal compounds, such as those intended for advanced preclinical studies, or for publication in high-impact journals, orthogonal confirmation by X-ray crystallography is highly recommended.
| Technique | Principle | Advantages | Disadvantages | Role in Confirmation |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field.[17] | Definitive for isomer assignment in solution; non-destructive; relatively fast. | Requires soluble sample; can be ambiguous with complex spectra. | Primary & Definitive |
| Mass Spectrometry | Ionization and fragmentation of molecules.[10][12] | Confirms molecular weight and formula; very high sensitivity. | Generally cannot distinguish between these regioisomers without standards.[11] | Supporting |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[14] | Provides absolute, unambiguous 3D structure. | Requires high-quality single crystals, which can be difficult to grow.[14] | Gold Standard / Ultimate Proof |
Recommended Analytical Workflow
The following workflow represents a logical and efficient path to achieving high-confidence structural confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives is a critical task that hinges on the correct application of modern analytical techniques. While mass spectrometry confirms the foundational molecular formula, it is the strategic application of 2D NMR experiments—specifically HMBC and NOESY—that provides the most robust and accessible evidence for distinguishing between N1 and N2 regioisomers. For cases of ambiguity or for establishing the structure of a novel chemical entity, single crystal X-ray crystallography remains the undisputed gold standard. By following the logical workflows and understanding the causal principles behind each experiment as detailed in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. scienceready.com.au [scienceready.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold :: JYX [jyx.jyu.fi]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2H-indazol-6-ol
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-2H-indazol-6-ol, a heterocyclic compound with applications in medicinal chemistry. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture and responsible scientific practice.
Hazard Assessment and Characterization: The "Why" Behind Cautious Handling
Before any disposal process begins, a thorough understanding of the potential hazards is critical. While toxicological data for this compound is limited, related indazole compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to handle this compound with the assumption that it is a hazardous chemical.
Under the Resource Conservation and Recovery Act (RCRA), the primary law governing hazardous waste in the United States, generators of chemical waste are legally responsible for its management from "cradle to grave."[4][5] This means your responsibility does not end until the waste is properly treated or disposed of. A critical first step is "hazardous waste determination," which involves identifying if a waste meets the EPA's criteria for being hazardous due to characteristics like ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the lack of specific data, treating this compound as a hazardous waste is the most scientifically sound and compliant approach.
Personal Protective Equipment (PPE): Your First Line of Defense
Direct contact with this compound and its residues must be avoided. The following minimum PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA standard 29 CFR 1910.133 or European Standard EN166.[3][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]
The causality is clear: this level of PPE creates essential barriers to prevent accidental exposure through inhalation, skin absorption, or eye contact, which are primary routes of chemical entry into the body.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The workflow can be visualized as a decision tree, guiding the researcher from the point of waste generation to its final, safe disposition.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Waste Collection and Storage
-
Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., filter paper, gloves, vials) as "Hazardous Waste."
-
This waste stream must be kept separate from non-hazardous laboratory trash.
-
Crucially, segregate it from incompatible materials, such as strong oxidizing agents, to prevent potentially violent chemical reactions.[8]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer unused or contaminated solid this compound into a designated waste container made of a compatible material (e.g., a polyethylene bottle or a glass jar with a secure lid). Avoid creating dust.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Contaminated Labware: Place disposable items like contaminated gloves, weighing paper, and pipette tips into a sealed plastic bag or a designated solid waste container.
-
-
Container Management:
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill out all required fields, including the full chemical name ("this compound"), the date accumulation started, and the associated hazards.
-
Closure: Containers must be kept tightly closed at all times, except when adding waste.[6] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors and avoiding spills.
-
-
Temporary Storage:
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the operator.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Regulatory Compliance and Final Disposal
The final stage of disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.
-
Engage your EHS Department: Your institution's Environmental Health and Safety department is your primary resource. They will have established procedures for the collection of hazardous waste from laboratories.[3]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material.[2][7] The most common and effective method for destroying organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]
-
Record Keeping: Maintain records of your waste disposal as required by your institution and the EPA. This is part of the "cradle-to-grave" responsibility.[9]
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. [3] This can lead to environmental contamination and place you and your institution in violation of federal and local regulations.
Quantitative Data and Regulatory Limits
The following table summarizes key regulatory requirements for hazardous waste generators, which are critical for maintaining compliance.
| Parameter | Requirement | Rationale & Source |
| Waste Determination | All chemical waste must be evaluated to determine if it is hazardous. | The first step in RCRA compliance is proper identification.[7] |
| SAA Quantity Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste. | Limits on accumulation at the point of generation to ensure safety.[9] |
| Container Labeling | Must be marked with the words "Hazardous Waste" and an identification of the contents. | Ensures proper handling, segregation, and emergency response.[6] |
| Final Disposal Method | Must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). | Ensures waste is managed in a way that is protective of human health and the environment.[5] |
| Record Keeping | Manifests and reports must be filed and maintained. | Provides a complete record of waste management from "cradle to grave."[9][10] |
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work's legacy is one of scientific advancement, not environmental liability.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. era-environmental.com [era-environmental.com]
- 5. epa.gov [epa.gov]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
